SRX3177
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C31H32N6O4S |
|---|---|
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
7-cyclopentyl-N,N-dimethyl-2-[4-(5-morpholin-4-yl-7-oxothieno[3,2-b]pyran-3-yl)anilino]pyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C31H32N6O4S/c1-35(2)30(39)24-15-20-17-32-31(34-29(20)37(24)22-5-3-4-6-22)33-21-9-7-19(8-10-21)23-18-42-28-25(38)16-26(41-27(23)28)36-11-13-40-14-12-36/h7-10,15-18,22H,3-6,11-14H2,1-2H3,(H,32,33,34) |
Clave InChI |
XJKTXWSMMWPNTP-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
SRX3177: A Technical Guide to its Tri-Targeted Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX3177 is a novel, first-in-class small molecule inhibitor engineered to simultaneously engage three critical oncogenic pathways: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the bromodomain and extra-terminal domain (BET) protein BRD4.[1][2] This multi-targeted approach is designed to exploit synthetic lethality relationships in cancer cells, offering a potentially more potent and less toxic therapeutic strategy compared to the combination of single-target agents.[1][3] this compound has demonstrated significant preclinical activity in various cancer models and has also been identified as a potent inhibitor of SARS-CoV-2 replication.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular targets, effects on signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: A Triad of Inhibition
This compound's innovative design, based on a thieno-pyranone scaffold, allows it to potently and competitively inhibit three distinct and synergistic targets.[1][2]
PI3K Inhibition
This compound targets the alpha and delta isoforms of phosphoinositide 3-kinase (PI3Kα and PI3Kδ).[2] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1] By inhibiting PI3K, this compound blocks the phosphorylation of AKT, a key downstream effector, thereby attenuating this pro-survival signaling pathway.[1][2]
CDK4/6 Inhibition
As a potent ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), this compound targets the cell cycle machinery.[1][2] CDK4 and CDK6, in complex with cyclin D, phosphorylate the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and progression through the G1 phase of the cell cycle.[1] this compound-mediated inhibition of CDK4/6 prevents Rb phosphorylation, resulting in cell cycle arrest at the G1/S checkpoint.[1][2]
BRD4 Inhibition
This compound also targets the bromodomains (BD1 and BD2) of BRD4, a key epigenetic reader.[2] BRD4 binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers of target genes, including the potent oncogene MYC and Cyclin D1.[1][5] By competitively binding to the acetyl-lysine binding pockets of BRD4, this compound displaces it from chromatin, leading to the downregulation of MYC and Cyclin D1 transcription.[1][5] This further reinforces the G1 cell cycle arrest and can induce apoptosis.[1]
Quantitative Data
The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [2][6]
| Target | IC50 (nM) |
| CDK4 | <2.5 |
| CDK6 | 3.3 |
| PI3Kα | 79.3 |
| PI3Kδ | 83.4 |
| PI3Kγ | 3180 |
| BRD4 BD1 | 32.9 |
| BRD4 BD2 | 88.8 |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | Maximal IC50 (nM) |
| Mantle Cell Lymphoma Panel | Mantle Cell Lymphoma | 578 |
| Neuroblastoma Panel | Neuroblastoma | 385 |
| Hepatocellular Carcinoma Panel | Hepatocellular Carcinoma | 495 |
Table 3: Antiviral Activity of this compound against SARS-CoV-2 (Omicron Variant) in Calu-3 Cells [1]
| Parameter | Value (µM) |
| IC50 | 0.25 |
| CC50 | 4.57 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
Experimental Workflows
The following diagrams outline the workflows for key experiments used to elucidate the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for the detection of apoptosis by flow cytometry.[5][7][8][9]
-
Cell Treatment: Seed cells at an appropriate density and treat with this compound at various concentrations or a vehicle control for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution (100 µg/mL).
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for the analysis of cell cycle distribution by flow cytometry.[10][11][12][13]
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Cycloheximide (B1669411) (CHX) Chase Assay for Protein Stability
This protocol is used to determine the half-life of a protein of interest.[14][15][16][17][18]
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with this compound for a predetermined time if assessing the drug's effect on protein stability.
-
CHX Addition: Add cycloheximide (CHX) to the culture medium at a final concentration of 50-100 µg/mL to inhibit new protein synthesis.
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysis: Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
Densitometry: Quantify the band intensities at each time point to determine the rate of protein degradation.
Chromatin Immunoprecipitation (ChIP) Assay for BRD4 Binding
This protocol is for assessing the binding of BRD4 to specific genomic regions.[19][20][21][22][23]
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody or a control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters (e.g., MYC) or by next-generation sequencing (ChIP-seq).
Conclusion
This compound represents a rational and innovative approach to cancer therapy by simultaneously disrupting three key oncogenic signaling pathways. Its ability to inhibit PI3K, CDK4/6, and BRD4 leads to a multi-pronged attack on cancer cell proliferation, survival, and cell cycle progression. The preclinical data strongly support its potential as a potent and less toxic therapeutic agent. Furthermore, its unexpected antiviral activity against SARS-CoV-2 highlights the potential for broader applications of this unique triple inhibitor. The detailed experimental methodologies provided in this guide serve as a resource for researchers to further investigate the multifaceted mechanism of action of this compound and explore its full therapeutic potential.
References
- 1. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of novel CDK4/6-PI3K-BRD4 inhibitor this compound for augmented anti-cancer activity - Guillermo Morales [grantome.com]
- 4. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CDK/PI3K/BRD4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. kumc.edu [kumc.edu]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 15. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 17. Video: Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]
- 22. med.upenn.edu [med.upenn.edu]
- 23. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
SRX3177: A Technical Guide to a Novel Triple-Action Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRX3177 is a novel, rationally designed small molecule inhibitor that simultaneously targets three key oncogenic pathways: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the epigenetic reader protein BRD4.[1] This multi-targeted approach is based on the principle of synthetic lethality, aiming to orthogonally disrupt cancer cell signaling and overcome resistance mechanisms associated with single-agent therapies.[1][2] This technical guide provides an in-depth overview of the molecular targets of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Molecular Targets and Inhibitory Activity
This compound was designed to concurrently inhibit PI3K, CDK4/6, and BRD4, leveraging the synergistic effects of blocking these interconnected pathways.[1][2] The inhibitor has demonstrated potent activity against its intended targets in various in vitro enzymatic assays.
Quantitative Inhibitory Activity
The half-maximal inhibitory concentrations (IC₅₀) of this compound against its primary targets are summarized in the table below.
| Target Family | Specific Target | IC₅₀ (nM) |
| PI3K | PI3Kα | 79.3[1][2] |
| PI3Kδ | 83.4[1][2] | |
| CDK | CDK4 | 2.54[1][2] |
| CDK6 | 3.26[1][2] | |
| BRD4 | Bromodomain 1 (BD1) | 32.9[1][2] |
| Bromodomain 2 (BD2) | 88.8[1][2] | |
| Table 1: In vitro enzymatic inhibitory activity of this compound against its primary targets. |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by modulating several critical signaling cascades. The inhibition of PI3K, CDK4/6, and BRD4 leads to a multi-pronged attack on tumor cell proliferation, survival, and gene expression.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. This compound inhibits PI3Kα and PI3Kδ, leading to a reduction in the phosphorylation of Akt, a key downstream effector.[1]
CDK4/6-Rb Signaling Pathway
CDK4 and CDK6 are key regulators of the cell cycle, specifically the G1 to S phase transition. They phosphorylate the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and cell cycle progression. This compound's inhibition of CDK4/6 prevents Rb phosphorylation, resulting in cell cycle arrest.[1]
BRD4 and Transcriptional Regulation
BRD4 is a member of the BET family of proteins that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers, thereby activating the transcription of key oncogenes such as c-Myc.[1] this compound displaces BRD4 from chromatin, leading to the downregulation of c-Myc expression.[3]
Experimental Protocols
This section provides representative protocols for the key experiments used to characterize the activity of this compound.
In Vitro Kinase and Binding Assays for IC₅₀ Determination
This assay quantifies PI3K activity by measuring the amount of ADP produced in the kinase reaction.
Protocol:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add recombinant PI3Kα or PI3Kδ enzyme to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by CDK4/6.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, combine the inhibitor, recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3, a fluorescein-labeled Rb peptide substrate, and ATP.
-
Incubate for 60 minutes at room temperature to allow for substrate phosphorylation.
-
Stop the reaction by adding EDTA.
-
Add a terbium-labeled anti-phospho-Rb antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal (emission at 520 nm and 495 nm with excitation at 340 nm).
-
The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. Calculate the IC₅₀ from the dose-response curve.
This assay measures the ability of this compound to disrupt the interaction between BRD4 and an acetylated histone peptide.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, combine the inhibitor, biotinylated acetylated histone H4 peptide, and GST-tagged BRD4 bromodomain 1 (BD1) or 2 (BD2).
-
Incubate for 30 minutes at room temperature.
-
Add streptavidin-coated donor beads and glutathione-coated acceptor beads.
-
Incubate for 60-120 minutes at room temperature in the dark.
-
Measure the AlphaScreen signal. A decrease in signal indicates inhibition of the BRD4-histone interaction.
-
Determine the IC₅₀ from the dose-response curve.
Cellular Assays
This protocol details the detection of phosphorylated Akt (p-Akt) and Rb (p-Rb) in cell lysates.
References
SRX3177 Signaling Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRX3177 is a novel small molecule inhibitor engineered to simultaneously target three critical oncogenic pathways: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the bromodomain and extra-terminal domain (BET) protein BRD4.[1] This multi-targeted approach is designed to induce synthetic lethality and overcome resistance mechanisms that can emerge with single-agent therapies.[2] This technical guide provides an in-depth overview of the signaling pathways inhibited by this compound, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory activities.
Core Signaling Pathways Inhibited by this compound
This compound exerts its anti-cancer effects through the concurrent inhibition of three distinct but interconnected signaling pathways crucial for cell growth, proliferation, and survival.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. This compound's inhibition of PI3K blocks the downstream phosphorylation of Akt, a key signaling node, thereby disrupting this entire cascade.[2]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
CDK4/6-Rb Pathway
The CDK4/6-Rb pathway governs the G1-S phase transition of the cell cycle. By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein.[2] This maintains Rb in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor, thereby halting cell cycle progression.[3][4]
Caption: Inhibition of the CDK4/6-Rb pathway by this compound.
BRD4-c-Myc Axis
BRD4, a member of the BET family of proteins, is an epigenetic reader that plays a critical role in the transcription of key oncogenes, most notably c-Myc.[5] this compound inhibits the binding of BRD4 to acetylated histones, leading to the downregulation of c-Myc transcription and a subsequent decrease in c-Myc protein stability.[6][7]
Caption: Inhibition of the BRD4-c-Myc axis by this compound.
Quantitative Data Summary
The multi-targeted nature of this compound is reflected in its potent inhibitory activity against its respective targets and its efficacy in various cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition Profile of this compound
| Target | IC50 (nM) |
| CDK4 | 2.54[1] |
| CDK6 | 3.26[1] |
| PI3Kα | 79.3[1] |
| PI3Kδ | 83.4[1] |
| BRD4-BD1 | 32.9[1] |
| BRD4-BD2 | 88.8[1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Mantle Cell Lymphoma Panel | Mantle Cell Lymphoma | 578 (maximal) |
| Neuroblastoma Panel | Neuroblastoma | 385 (maximal) |
| Hepatocellular Carcinoma Panel | Hepatocellular Carcinoma | 495 (maximal) |
Table 3: Cytotoxicity and Antiviral Activity of this compound against SARS-CoV-2 (Omicron Variant) in Calu-3 Cells
| Parameter | Value (µM) |
| CC50 | 4.57 |
| IC50 | 0.25 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: MTT assay experimental workflow.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 2 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well.[8]
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8]
Protein Stability (Cycloheximide Chase Assay)
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis with cycloheximide (B1669411) and observing the degradation of the existing protein over time.
Workflow Diagram:
Caption: Cycloheximide chase assay workflow.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for a specified time.
-
Inhibit Protein Synthesis: Add cycloheximide (CHX) to the culture medium at a pre-determined optimal concentration (typically 50-300 µg/mL).[9]
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 0.5, 1, 2, 4, 8 hours). The t=0 sample is collected immediately after adding CHX.
-
Protein Extraction: Lyse the cells at each time point and determine the total protein concentration.
-
Western Blot Analysis: Separate equal amounts of protein from each time point by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the protein of interest (e.g., c-Myc). Also, probe for a loading control (e.g., β-actin).
-
Data Analysis: Quantify the band intensities and plot the relative protein level against time to determine the protein's half-life.
DNA-Protein Interaction (Chromatin Immunoprecipitation - ChIP Assay)
ChIP is used to investigate the interaction of proteins with specific DNA regions in the cell's natural context. This is particularly useful for assessing the binding of BRD4 to the c-Myc promoter/enhancer regions.
Workflow Diagram:
Caption: Chromatin Immunoprecipitation (ChIP) assay workflow.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[10]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average length of 200-1000 bp.[11]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BRD4) or a control IgG overnight at 4°C.[11]
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Digest the proteins with proteinase K.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific for the target DNA regions (e.g., c-Myc promoter and enhancer).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye propidium (B1200493) iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Harvest: Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 30 minutes on ice.[12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a staining solution containing RNase A to degrade RNA, which can also be stained by PI.[13]
-
PI Staining: Add propidium iodide to the cell suspension.
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.
Protocol:
-
Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Washing: Add 400 µL of 1X Binding Buffer and centrifuge to wash the cells.
-
PI Staining (Optional): Resuspend the cells in 1X Binding Buffer and add propidium iodide (PI) to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Flow Cytometry: Analyze the cells by flow cytometry immediately after staining.
Conclusion
This compound represents a promising therapeutic strategy by orthogonally disrupting three key cancer signaling pathways. Its potent and simultaneous inhibition of PI3K, CDK4/6, and BRD4 leads to cell cycle arrest, reduced proliferation, and decreased expression of the c-Myc oncogene.[2] The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanism of action and therapeutic potential of this compound and similar multi-targeted inhibitors.
References
- 1. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. targetedonc.com [targetedonc.com]
- 4. curesarcoma.org [curesarcoma.org]
- 5. Co-targeting BET bromodomain BRD4 and RAC1 suppresses growth, stemness and tumorigenesis by disrupting the c-MYC-G9a-FTH1axis and downregulating HDAC1 in molecular subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-activity PI3K-BRD4 inhibitor for the orthogonal inhibition of MYC to block tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. vet.cornell.edu [vet.cornell.edu]
SRX3177: A Technical Guide to a Triple-Action Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRX3177 is a novel small molecule inhibitor engineered to simultaneously target three key oncogenic pathways: cyclin-dependent kinases 4 and 6 (CDK4/6), phosphoinositide 3-kinase (PI3K), and the bromodomain and extra-terminal domain (BET) family of proteins, specifically BRD4.[1][2] This multi-targeted approach is designed to overcome the resistance mechanisms that often limit the efficacy of single-agent therapies. Preclinical studies have demonstrated the potential of this compound in various cancer models and have also revealed its utility as an antiviral agent against SARS-CoV-2. This document provides a comprehensive overview of the chemical properties, structure, and biological activities of this compound, including summaries of key quantitative data and representative experimental protocols.
Structure and Chemical Properties
This compound is a thienopyranone-based compound with a complex heterocyclic structure.[3] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | 7-Cyclopentyl-N,N-dimethyl-2-((4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide[1] |
| CAS Number | 2241237-51-2[1] |
| Molecular Formula | C31H32N6O4S[1] |
| Molecular Weight | 584.70 g/mol [1] |
| SMILES | O=C1C=C(N2CCOCC2)OC3=C1SC=C3C4=CC=C(NC5=NC6=C(C=C(N6C7CCCC7)C(N(C)C)=O)C=N5)C=C4 |
| Appearance | Light yellow to brown solid |
| Solubility | Soluble in DMSO (25 mg/mL) |
Biological Activity and Mechanism of Action
This compound exerts its biological effects by concurrently inhibiting three distinct signaling pathways crucial for cell growth, proliferation, and survival.
Inhibition of CDK4/6
This compound is a potent inhibitor of CDK4 and CDK6, key enzymes that regulate the G1-S phase transition of the cell cycle. By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 checkpoint and preventing cancer cell proliferation.[2]
Inhibition of PI3K
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. This compound targets the alpha and delta isoforms of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[4]
Inhibition of BRD4
BRD4, a member of the BET family of proteins, is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, most notably c-Myc. This compound binds to the bromodomains of BRD4, preventing its interaction with acetylated histones and thereby downregulating the expression of c-Myc and other pro-proliferative genes.[4]
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent against SARS-CoV-2. The compound has been shown to block the replication of the virus in cell culture.[5]
Quantitative Biological Data
The inhibitory activity of this compound against its primary targets and its efficacy in cellular assays have been quantified in several studies. The following tables summarize these key findings.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| CDK4 | <2.5 nM[4] |
| CDK6 | 3.3 nM[4] |
| PI3Kα | 79 nM[4] |
| PI3Kδ | 83 nM[4] |
| PI3Kγ | 3.18 µM[4] |
| BRD4 BD1 | 33 nM[4] |
| BRD4 BD2 | 89 nM[4] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Value |
| Calu-3 | Cytotoxicity (CC50) | 4.57 µM[5] |
| Calu-3 (SARS-CoV-2 infected) | Antiviral Activity (IC50) | 0.25 µM[5] |
| Mantle Cell Lymphoma, Neuroblastoma, and Hepatocellular Carcinoma Cell Lines | Antitumor Activity (IC50) | Nanomolar range[4] |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and a conceptual workflow for its discovery and evaluation.
References
The Discovery and Development of SRX3177: A Multi-Targeted Approach to Cancer and Viral Diseases
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction: SRX3177 is a novel, rationally-designed small molecule inhibitor that has garnered significant interest for its unique multi-targeted mechanism of action. As a "triple inhibitor," this compound simultaneously targets three key oncogenic pathways: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the bromodomain and extra-terminal domain (BET) family of proteins, specifically BRD4. This comprehensive technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting a valuable resource for researchers, scientists, and drug development professionals.
Rationale for a Triple-Inhibitor Approach
The development of this compound is rooted in the concept of synthetic lethality, where the simultaneous inhibition of multiple, often complementary, signaling pathways can lead to a more potent and durable anti-cancer effect than targeting a single pathway.[1][2]
-
PI3K Pathway: The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell growth, proliferation, and survival.
-
CDK4/6 Pathway: CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition can lead to G1 cell cycle arrest. While single-agent CDK4/6 inhibitors have shown clinical efficacy, resistance can emerge. Concurrent PI3K inhibition has been shown to prevent resistance to CDK4/6 inhibition.[1]
-
BRD4 and Epigenetic Regulation: BRD4, a BET protein, is an epigenetic reader that plays a critical role in the transcription of key oncogenes, most notably c-Myc.[1] By blocking BRD4, this compound can downregulate the expression of c-Myc, further promoting cell cycle arrest and inducing apoptosis.[1]
The simultaneous targeting of these three pathways by a single molecule offers the potential for a synergistic anti-tumor effect, a lower likelihood of resistance development, and a more favorable safety profile compared to a combination of three separate drugs.[2]
Discovery and Medicinal Chemistry
This compound was developed by SignalRx Pharmaceuticals and is based on a novel thieno-pyranone molecular scaffold.[1] The design was guided by molecular modeling studies to achieve simultaneous binding and inhibition of PI3K, CDK4/6, and BRD4. While the precise synthesis of this compound has not been publicly disclosed, related research on thieno[3,2-c]pyran-4-one and thieno[3,2-d]pyrimidine (B1254671) scaffolds provides insights into potential synthetic routes.[3][4][5] The development of this compound likely involved an iterative process of scaffold hopping, structure-activity relationship (SAR) studies, and lead optimization to achieve the desired potency and selectivity profile.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of its three primary targets:
-
PI3K Inhibition: this compound inhibits the kinase activity of PI3K, leading to a reduction in the phosphorylation of downstream effectors such as AKT. This disrupts the PI3K/AKT/mTOR signaling pathway, thereby inhibiting cell growth and promoting apoptosis.
-
CDK4/6 Inhibition: As a potent, ATP-competitive inhibitor of CDK4 and CDK6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb).[2] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, leading to G1 cell cycle arrest.
-
BRD4 Inhibition: this compound binds to the acetyl-lysine recognition pocket of BRD4, preventing its association with acetylated histones. This disrupts the transcription of BRD4-dependent genes, including the oncogene c-Myc.[1] The inhibition of c-Myc transcription and the induction of its proteasomal-mediated degradation contribute to the anti-proliferative and pro-apoptotic effects of this compound.
The following diagram illustrates the interconnected signaling pathways targeted by this compound.
Preclinical Data
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibitory activity against its intended targets in enzymatic assays. The following table summarizes the reported IC50 values.
| Target | IC50 (nM) |
| CDK4 | 2.54 |
| CDK6 | 3.26 |
| PI3Kα | 79.3 |
| PI3Kδ | 83.4 |
| BRD4-BD1 | 32.9 |
| BRD4-BD2 | 88.8 |
| Table 1: In Vitro Enzymatic Inhibition Profile of this compound.[2] |
This compound has also shown potent anti-proliferative activity across a panel of cancer cell lines.
| Cell Line Type | Maximal IC50 (nM) |
| Mantle Cell Lymphoma | 578 |
| Neuroblastoma | 385 |
| Hepatocellular Carcinoma | 495 |
| Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines.[2] |
Notably, this compound was found to be 5-fold more potent in cancer cells than the combination of single-agent inhibitors of PI3K (BKM120), CDK4/6 (palbociclib), and BRD4 (JQ1). Furthermore, it was 40-fold less toxic to normal epithelial cells compared to the co-administration of these three individual inhibitors, highlighting the potential for an improved therapeutic window.[2]
In Vitro Cellular Effects
Consistent with its mechanism of action, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
-
Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle, as determined by propidium (B1200493) iodide staining and flow cytometry.[2]
-
Apoptosis Induction: this compound induces programmed cell death, which can be quantified using Annexin V and propidium iodide staining followed by flow cytometry analysis.[2]
-
Downstream Signaling: Western blot analysis has confirmed that this compound inhibits the phosphorylation of Rb and Akt, the downstream targets of CDK4/6 and PI3K, respectively. It also blocks the binding of BRD4 to chromatin.[2]
-
c-Myc Regulation: Cycloheximide (CHX) chase assays have demonstrated that this compound decreases the half-life of the c-Myc protein, indicating an increase in its degradation.[6]
The following diagram depicts a typical experimental workflow for evaluating the in vitro effects of this compound.
In Vivo Efficacy
While specific in vivo efficacy data for this compound in cancer models has not been detailed in the currently available literature, the related dual PI3K/BRD4 inhibitor SF2523 has shown marked inhibition of cancer cell growth and metastasis in mouse models of neuroblastoma and pancreatic cancer.[7] Given that this compound incorporates an additional CDK4/6 inhibitory activity, it is anticipated to have at least comparable, if not superior, in vivo anti-tumor efficacy. Further in vivo studies using xenograft models of mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma are warranted to fully characterize its therapeutic potential.
Pharmacokinetics
Detailed pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) studies for this compound have not yet been published. Such studies are a critical next step in its preclinical development to understand its bioavailability, tissue distribution, metabolic fate, and clearance, which will inform dosing strategies for future clinical trials.
Antiviral Activity
More recently, this compound has been investigated for its potential as a host-directed antiviral agent against SARS-CoV-2. It has been shown to block the replication of the SARS-CoV-2 Omicron variant in vitro at sub-micromolar concentrations.[6] Furthermore, synergistic effects were observed when this compound was combined with the RdRp inhibitor EIDD-1931 (the active form of Molnupiravir) or the entry inhibitor MU-UNMC-2.[6] This suggests a potential new therapeutic avenue for this compound in the treatment of viral infections.
Experimental Protocols
Detailed, step-by-step protocols for the key assays used in the evaluation of this compound are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-Rb, total Rb, p-Akt, total Akt, c-Myc, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with this compound. Cross-link proteins to DNA with formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or a control IgG overnight.
-
Washing and Elution: Wash the immune complexes and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to determine the occupancy of BRD4 at specific gene promoters, such as the c-Myc promoter.
Future Directions and Clinical Perspective
This compound represents a promising therapeutic candidate with a unique multi-targeted approach. The preclinical data generated to date provide a strong rationale for its further development. Key future directions include:
-
In Vivo Efficacy Studies: Comprehensive in vivo studies in relevant xenograft and patient-derived xenograft (PDX) models of mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma are crucial to establish its anti-tumor efficacy and tolerability.
-
Pharmacokinetic and Toxicological Studies: Detailed ADME and toxicology studies are required to support an Investigational New Drug (IND) application.
-
Clinical Development: Based on the strength of the preclinical data, the progression of this compound into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in cancer patients is a logical next step. To date, no clinical trials for this compound have been registered on public databases.
-
Antiviral Development: Further exploration of this compound's potential as a broad-spectrum antiviral agent, both as a monotherapy and in combination with other antivirals, is warranted.
Conclusion
This compound is a first-in-class triple inhibitor of PI3K, CDK4/6, and BRD4 with a strong preclinical rationale for the treatment of various cancers. Its ability to orthogonally disrupt key oncogenic signaling pathways offers the potential for enhanced efficacy and a reduced likelihood of resistance compared to single-agent targeted therapies. The initial preclinical data are encouraging, demonstrating potent in vitro activity and a favorable safety profile in normal cells. Further comprehensive in vivo and pharmacokinetic studies are necessary to fully elucidate its therapeutic potential and pave the way for its clinical development. The recent discovery of its antiviral properties adds another exciting dimension to the potential applications of this novel multi-targeted agent.
References
- 1. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. signalrx.com [signalrx.com]
- 4. signalrx.com [signalrx.com]
- 5. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Thieno[3,2- e]pyrrolo[1,2- a]pyrimidine Derivative Scaffold: A Valuable Source of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. signalrx.com [signalrx.com]
A Technical Guide to SRX3177: A Novel Triple Inhibitor of BRD4, PI3K, and CDK4/6 for Cancer Therapy
Introduction
SRX3177 is a first-in-class small molecule inhibitor that simultaneously targets three critical oncogenic pathways: phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the bromodomain and extra-terminal (BET) protein BRD4.[1][2] Developed by SignalRx Pharmaceuticals, this triple inhibitor is built upon a thieno-pyranone scaffold and was rationally designed to exploit synthetic lethality relationships, offering a multi-pronged approach to disrupt cancer cell signaling, overcome resistance mechanisms, and maximize therapeutic efficacy.[3] Dysregulation of the cell cycle is a hallmark of nearly all cancers, and targeting the signaling pathways that regulate cell growth and proliferation has been a major focus of cancer drug discovery.[1] this compound's unique mechanism of orthogonally inhibiting three distinct cancer-driving pathways with a single molecule presents a promising new paradigm in cancer treatment.[3]
This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays used in its characterization. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Core Concepts and Mechanism of Action
The therapeutic rationale for this compound is based on the synergistic effects of concurrently inhibiting three key nodes in cancer cell proliferation and survival:
-
PI3K Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its hyperactivation is one of the most common alterations in human cancers. By inhibiting PI3K, this compound blocks the phosphorylation of AKT (p-Akt), a critical downstream effector, thereby impeding these pro-survival signals.[1]
-
CDK4/6 Inhibition: CDK4 and CDK6 are key regulators of the cell cycle, specifically the G1-S phase transition. They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent expression of genes required for DNA synthesis. Inhibition of CDK4/6 by this compound prevents Rb phosphorylation (p-Rb), inducing G1 cell cycle arrest.[1] Concurrent PI3K inhibition has been shown to prevent resistance to CDK4/6 inhibition.[3]
-
BRD4 Inhibition: BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to key oncogenes, most notably MYC. By inhibiting the bromodomains of BRD4, this compound displaces it from chromatin, leading to the transcriptional downregulation of MYC and its target genes, which are crucial for cell proliferation and survival.[1][3]
The simultaneous inhibition of these three pathways by this compound is designed to deliver a powerful anti-cancer effect that is more potent and less susceptible to resistance than single-agent therapies or combinations of individual inhibitors.[3]
Quantitative Data
The efficacy of this compound has been demonstrated through various in vitro assays, showcasing its potent inhibitory activity against its intended targets and its cytotoxic effects in a range of cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition of this compound
| Target | IC50 (nM) |
| CDK4 | 2.54 |
| CDK6 | 3.26 |
| PI3Kα | 79.3 |
| PI3Kδ | 83.4 |
| BRD4-BD1 | 32.9 |
| BRD4-BD2 | 88.8 |
| Data sourced from a 2017 press release by SignalRx Pharmaceuticals.[3] |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) |
| Mantle Cell Lymphoma | Mino | < 578 |
| Granta-519 | Not Specified | |
| Jeko-1 | Not Specified | |
| Neuroblastoma | CHLA-136 | < 385 |
| SMS-KNCR | Not Specified | |
| CHLA-255 | Not Specified | |
| Hepatocellular Carcinoma | HepG3 | < 495 |
| Hep3B | Not Specified | |
| Huh7 | Not Specified | |
| Maximal IC50 values reported for the panel of cell lines. Data sourced from a 2017 AACR meeting abstract. |
Studies have shown that this compound is significantly more potent than the combination of three individual inhibitors (BKM120 for PI3K, palbociclib (B1678290) for CDK4/6, and JQ1 for BRD4) and is up to 82-fold more potent than palbociclib alone in certain cancer cell lines.[3] Furthermore, this compound demonstrated a 40-fold lower toxicity to normal epithelial cells compared to the co-administration of the three single agents.[3]
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for its preclinical evaluation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound. These are representative protocols and may require optimization for specific cell lines and experimental conditions.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit the enzymatic activity of PI3K, CDK4, and CDK6 by 50% (IC50). A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human PI3K, CDK4/Cyclin D1, and CDK6/Cyclin D1 enzymes.
-
Appropriate substrates (e.g., PIP2 for PI3K, Rb protein for CDK4/6).
-
ATP.
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
This compound stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
384-well white plates.
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the appropriate substrate.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Mino, Jeko-1, CHLA-136, HepG3).
-
Complete culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry-based assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells.
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol (B145695).
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
Procedure:
-
Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, acquiring data for at least 10,000 events.
-
Use cell cycle analysis software to determine the percentage of cells in each phase.
Apoptosis Assay by Annexin V Staining
This assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface using fluorescently labeled Annexin V.
Materials:
-
Treated and untreated cancer cells.
-
Annexin V-FITC (or other fluorochrome).
-
Propidium Iodide (PI).
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).
Procedure:
-
Harvest approximately 1-5 x 10⁵ cells.
-
Wash the cells twice with cold PBS and once with 1X Binding Buffer.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Phosphorylated Proteins (p-Akt, p-Rb)
This technique detects changes in the phosphorylation status of key proteins in the PI3K and CDK4/6 pathways following this compound treatment.
Materials:
-
Treated and untreated cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-p-Rb (Ser780), and corresponding total protein antibodies).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Re-probe the membrane with antibodies for total proteins as loading controls.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if this compound affects the binding of BRD4 to the promoter or enhancer regions of its target genes, such as MYC.
Materials:
-
Treated and untreated cancer cells.
-
Formaldehyde (B43269) (1% final concentration).
-
Glycine (B1666218) (125 mM final concentration).
-
Cell lysis buffer and sonication buffer.
-
Anti-BRD4 antibody and IgG control.
-
Protein A/G magnetic beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Primers for qPCR targeting MYC promoter/enhancer regions.
Procedure:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with 125 mM glycine for 5 minutes.
-
Harvest and lyse the cells.
-
Shear the chromatin into 200-1000 bp fragments by sonication.
-
Incubate the sheared chromatin with anti-BRD4 antibody or IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of target DNA sequences (e.g., MYC promoter) by qPCR, comparing the signal from the BRD4 IP to the IgG control.
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Cancer cell lines (e.g., Jeko-1, CHLA-255, Hep3B).
-
Matrigel (optional).
-
This compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject 1-10 x 10⁶ cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined schedule and dosage (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Conclusion
This compound represents an innovative approach to cancer therapy by simultaneously targeting the PI3K, CDK4/6, and BRD4 pathways. The preclinical data demonstrate its high potency and efficacy across various cancer types, including mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma. Its ability to overcome resistance and its favorable toxicity profile compared to combination therapies highlight its potential as a valuable clinical candidate. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other multi-targeted cancer therapeutics.
References
- 1. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
SRX3177: A Triple-Action Inhibitor with Synergistic Potential in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRX3177 is a novel, first-in-class small molecule inhibitor that simultaneously targets three critical oncogenic pathways: cyclin-dependent kinases 4 and 6 (CDK4/6), phosphoinositide 3-kinase (PI3K), and the bromodomain and extraterminal (BET) family of proteins, specifically BRD4. This unique multi-target profile is designed to overcome the intrinsic and acquired resistance often observed with single-agent targeted therapies. Preclinical data demonstrates that this compound exhibits potent enzymatic and cellular activity, leading to cell cycle arrest, induction of apoptosis, and a significant reduction in cancer cell viability. Furthermore, this compound has shown superior potency and a more favorable toxicity profile compared to the combination of individual inhibitors targeting the same pathways. This document provides a comprehensive overview of the core scientific and technical aspects of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in oncology.
Introduction
The development of targeted therapies has revolutionized cancer treatment. However, the efficacy of single-agent therapies is often limited by the development of resistance through the activation of alternative signaling pathways. A promising strategy to overcome this challenge is the simultaneous inhibition of multiple, interconnected oncogenic drivers. This compound was rationally designed to address this by concurrently targeting CDK4/6, PI3K, and BRD4, three pathways frequently dysregulated in a wide range of human cancers.
-
CDK4/6: Key regulators of the cell cycle, promoting the G1-S phase transition. Inhibitors of CDK4/6 have been approved for the treatment of certain breast cancers.
-
PI3K: A central node in a major signaling pathway that regulates cell growth, proliferation, survival, and metabolism.
-
BRD4: An epigenetic reader that plays a critical role in the transcription of key oncogenes, including c-Myc.
By targeting these three pathways, this compound aims to deliver a multi-pronged attack on cancer cells, leading to a more durable and potent anti-tumor response.
Mechanism of Action
This compound's therapeutic potential stems from its ability to simultaneously inhibit three distinct and synergistic oncogenic signaling pathways.
PI3K/Akt Signaling Pathway Inhibition
This compound inhibits the catalytic activity of PI3K, a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt promotes cell survival, growth, and proliferation by phosphorylating a multitude of substrates. By blocking PI3K, this compound prevents the activation of Akt, thereby inhibiting these pro-survival signals.[1]
CDK4/6-Rb Signaling Pathway Inhibition
This compound is a potent inhibitor of CDK4 and CDK6. These kinases form complexes with cyclin D to phosphorylate the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA replication and cell cycle progression. Phosphorylation of Rb by CDK4/6 leads to the release of E2F, allowing cells to transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to a G1 cell cycle arrest.
BRD4-Mediated Transcription Inhibition
This compound also targets BRD4, a member of the BET family of proteins. BRD4 is a chromatin "reader" that binds to acetylated histones and recruits transcriptional machinery to the promoters and enhancers of target genes. BRD4 plays a crucial role in the expression of key oncogenes, most notably c-Myc, which is a master regulator of cell proliferation, growth, and metabolism. By inhibiting the binding of BRD4 to acetylated chromatin, this compound downregulates the transcription of c-Myc and other oncogenic drivers.
Preclinical Data
In Vitro Enzymatic Inhibition
This compound demonstrates potent inhibitory activity against its intended targets in enzymatic assays.
| Target | IC50 (nM) |
| CDK4 | 2.54 |
| CDK6 | 3.26 |
| PI3Kα | 79.3 |
| PI3Kδ | 83.4 |
| BRD4-BD1 | 32.9 |
| BRD4-BD2 | 88.8 |
| Table 1: In vitro enzymatic inhibition profile of this compound.[1] |
Cellular Potency
This compound exhibits potent anti-proliferative activity across a panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Mantle Cell Lymphoma Panel | Mantle Cell Lymphoma | Up to 82-fold more potent than palbociclib |
| Neuroblastoma Panel | Neuroblastoma | Data not specified |
| Hepatocellular Carcinoma Panel | Hepatocellular Carcinoma | Data not specified |
| Table 2: Cellular potency of this compound in various cancer cell lines.[1] |
Superiority over Combination Therapy
Preclinical studies have shown that this compound is significantly more potent and less toxic than a combination of single-agent inhibitors targeting PI3K, CDK4/6, and BRD4.
| Comparison Metric | This compound vs. Combination (BKM120 + Palbociclib + JQ1) |
| Potency in Cancer Cells | 5-fold more potent |
| Toxicity to Normal Epithelial Cells | 40-fold less toxic |
| Table 3: Comparison of this compound to a combination of single-agent inhibitors.[1] |
In Vivo Efficacy
While specific quantitative in vivo efficacy data for this compound in oncology models is not yet publicly available in detail, a press release from SignalRx Pharmaceuticals reported potent in vivo antitumor activity.[1] Further details from conference presentations or publications are anticipated to provide more comprehensive data on tumor growth inhibition, relevant animal models, and dosing schedules.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound's mechanism of action and efficacy.
Western Blot Analysis for Phosphorylated Proteins (p-Akt and p-Rb) and c-Myc
This protocol is for the detection of changes in the phosphorylation status of Akt and Rb, and the expression level of c-Myc, following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-p-Rb, anti-c-Myc, and loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and detach adherent cells with trypsin-EDTA.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex.
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
In Vivo Xenograft Tumor Growth Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
References
SRX3177: A Host-Directed Inhibitor with Potent Antiviral Activity Against SARS-CoV-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRX3177, a novel small molecule inhibitor, has demonstrated significant antiviral activity against emerging viruses, with a primary focus on Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). As a triple-action inhibitor targeting Cyclin-Dependent Kinase 4/6 (CDK4/6), Phosphoinositide 3-kinase (PI3K), and Bromodomain and Extra-Terminal domain (BET) proteins, this compound employs a host-directed mechanism, disrupting cellular pathways essential for viral replication. This technical guide provides a comprehensive overview of the antiviral properties of this compound, including quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows. The information presented is intended to support further research and development of this compound as a potential broad-spectrum antiviral therapeutic.
Introduction
The emergence of novel viral pathogens presents a continuous and significant threat to global public health. The COVID-19 pandemic, caused by SARS-CoV-2, has underscored the urgent need for the development of effective and broadly acting antiviral therapies. Host-directed antivirals, which target cellular factors required for viral replication, represent a promising strategy to combat emerging viruses, as they are less susceptible to the development of viral resistance compared to direct-acting antivirals.
This compound is a potent small molecule inhibitor with a unique polypharmacological profile, concurrently targeting three critical host signaling pathways: CDK4/6, PI3K, and the BET family of proteins (specifically BRD2/4).[1][2] This multi-targeted approach has shown promise in oncology and has now been repurposed for its antiviral potential. This document summarizes the current scientific evidence for the antiviral activity of this compound against SARS-CoV-2, providing a detailed resource for the scientific community.
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been primarily evaluated against the Omicron variant of SARS-CoV-2 in human lung epithelial cells (Calu-3). The data demonstrates potent inhibition of viral replication both as a monotherapy and in synergistic combination with other antiviral agents.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound and Combination Drugs against SARS-CoV-2 (Omicron Variant) in Calu-3 Cells [1]
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 0.25 | 4.57 | 18.28 |
| EIDD-1931 (Molnupiravir active form) | 0.73 | 16.54 | 22.66 |
| MU-UNMC-2 (Entry Inhibitor) | 0.23 | >100 | >434.78 |
Table 2: Synergistic Antiviral Activity of this compound Combinations against SARS-CoV-2 (Omicron Variant) in Calu-3 Cells [1]
| Drug Combination | Loewe Synergy Score | IC50 of Combination |
| This compound + EIDD-1931 | 14.25 | 0.00523 µM (for EIDD-1931 with 0.1 µM this compound) |
| This compound + MU-UNMC-2 | 17.84 | 0.12 µM (for MU-UNMC-2 with 0.1 µM this compound) |
Mechanism of Action: A Host-Directed Approach
This compound's antiviral activity stems from its ability to modulate host cellular processes that are hijacked by SARS-CoV-2 for its replication and pathogenesis. By inhibiting CDK4/6, PI3K, and BRD4, this compound disrupts key signaling pathways essential for the viral life cycle.
The interaction between the SARS-CoV-2 envelope (E) protein and host bromodomain proteins, particularly BRD2 and BRD4, is crucial for viral replication.[1] this compound, as a BET inhibitor, can block this interaction. Furthermore, the PI3K/Akt/mTOR pathway is known to be manipulated by various viruses to support their replication. Inhibition of PI3K by this compound can interfere with these pro-viral cellular functions. The role of CDK4/6 inhibition in the antiviral activity of this compound is an area for further investigation but is likely linked to the control of cell cycle progression, which can impact viral replication.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.
Cell Lines and Virus
-
Cell Line: Calu-3 (human lung adenocarcinoma epithelial cells) are used as they are a relevant model for SARS-CoV-2 infection of the respiratory tract. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Virus: SARS-CoV-2, Omicron variant. Virus stocks are propagated in Calu-3 cells.[3] Viral titers are determined by plaque assay on Vero E6 cells. All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) facility.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
-
Cell Seeding: Seed Calu-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound (or other test compounds) to the wells. Include a "cells only" control (no compound) and a "media only" blank.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)
This assay measures the ability of a compound to inhibit viral infection and replication.
-
Cell Seeding: Seed Calu-3 cells in a 24-well plate to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. In a separate tube, mix each drug dilution with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Incubate the drug-virus mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the Calu-3 cell monolayers and inoculate the cells with the drug-virus mixtures. Include a "virus only" control (no compound).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 2% FBS and 1.2% Avicel) containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the "virus only" control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.[5][6]
Synergy Analysis
The interaction between this compound and other antiviral agents is quantified using the Loewe additivity model.[7][8]
-
Experimental Setup: A checkerboard titration is performed where serial dilutions of this compound are tested in combination with serial dilutions of the partner drug (e.g., EIDD-1931 or MU-UNMC-2). The antiviral activity of each combination is determined using the PRNT assay as described above.
-
Data Analysis: The synergy score is calculated using software such as SynergyFinder, which is based on the Loewe additivity model. A Loewe score greater than 10 is considered synergistic.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Conclusion and Future Directions
This compound is a promising host-directed antiviral candidate with potent activity against SARS-CoV-2. Its unique triple-inhibitory mechanism targeting CDK4/6, PI3K, and BRD4 offers a multi-pronged attack on the host cellular machinery essential for viral replication. The synergistic effects observed when combined with other antiviral agents further enhance its therapeutic potential, possibly by reducing the required doses and mitigating the risk of drug resistance.
Future research should focus on:
-
Evaluating the in vivo efficacy and safety of this compound in relevant animal models of SARS-CoV-2 infection.
-
Investigating the broad-spectrum antiviral activity of this compound against other emerging and re-emerging viruses.
-
Further elucidating the precise molecular mechanisms by which inhibition of CDK4/6, PI3K, and BRD4 contributes to the antiviral effect.
The data and protocols presented in this technical guide provide a solid foundation for the continued investigation and development of this compound as a valuable tool in the armamentarium against current and future viral threats.
References
- 1. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 2. Propagation and Quantification of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propagation of SARS-CoV-2 in Calu-3 Cells to Eliminate Mutations in the Furin Cleavage Site of Spike - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.imrpress.com [article.imrpress.com]
- 8. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
SRX3177: A Multi-Pronged Approach to Cancer Therapy by Targeting BRD4, PI3K, and CDK4/6
For Immediate Release
An In-Depth Technical Guide on the Triple-Action Inhibitor SRX3177
This whitepaper provides a comprehensive technical overview of this compound, a novel small molecule inhibitor targeting three key oncogenic pathways: Bromodomain and Extra-Terminal domain (BET) proteins, Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical data of this compound.
Core Efficacy: Potent Inhibition Across Three Key Oncogenic Pathways
This compound has demonstrated potent inhibitory activity against BRD4, multiple isoforms of PI3K, and both CDK4 and CDK6. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, showcasing its efficacy at the nanomolar level.
| Target Family | Specific Target | IC50 Value (nM) |
| BRD4 | Bromodomain 1 (BD1) | 33 |
| Bromodomain 2 (BD2) | 89 | |
| PI3K | PI3Kα | 79 |
| PI3Kδ | 83 | |
| PI3Kγ | 3180 | |
| CDK | CDK4 | <2.5 |
| CDK6 | 3.3 | |
| Table 1: IC50 values of this compound against BRD4, PI3K isoforms, and CDK4/6.[1] |
Mechanism of Action: A Synergistic Attack on Cancer Cell Proliferation and Survival
This compound exerts its anti-cancer effects through the simultaneous disruption of three distinct and critical signaling pathways that are often dysregulated in cancer.
1. Inhibition of BRD4 and Transcriptional Regulation: BRD4, a member of the BET family of proteins, is a key epigenetic reader that binds to acetylated histones and recruits the transcriptional machinery to drive the expression of oncogenes such as c-Myc. This compound blocks the binding of BRD4 to chromatin, thereby downregulating the transcription of key proliferative and anti-apoptotic genes.[1]
2. Interruption of the PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. This compound inhibits the catalytic activity of PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, blocks the activation of the downstream kinase Akt, leading to a reduction in pro-survival signaling.[1]
3. Halting the Cell Cycle via CDK4/6 Inhibition: CDK4 and CDK6, in complex with Cyclin D, are key drivers of the G1 to S phase transition in the cell cycle. They phosphorylate the Retinoblastoma (Rb) protein, releasing the E2F transcription factor to activate genes required for DNA synthesis. As a potent ATP-competitive inhibitor of CDK4/6, this compound prevents Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint.[1]
Experimental Protocols
The determination of the inhibitory activity of this compound involves a series of robust biochemical and cell-based assays.
General Workflow for IC50 Determination
A generalized workflow for determining the IC50 values of this compound in cell-based assays is depicted below. This typically involves cell seeding, treatment with a serial dilution of the compound, incubation, and subsequent measurement of cell viability.
Biochemical Kinase Assays (for CDK4/6 and PI3K)
The IC50 values for the kinase targets of this compound are determined using in vitro kinase activity assays. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the specific kinase.
Materials:
-
Recombinant human CDK4/Cyclin D1, CDK6/Cyclin D3, and PI3K isoforms (α, δ, γ).
-
Kinase-specific substrate peptides.
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive assays).
-
This compound stock solution (in DMSO).
-
Kinase reaction buffer.
-
96- or 384-well plates.
-
Detection reagents (e.g., scintillation counter for radioactive assays, or antibody-based detection for ELISA or fluorescence-based readouts).
Procedure:
-
A kinase reaction mixture is prepared containing the kinase, its specific substrate, and ATP in a suitable reaction buffer.
-
This compound is serially diluted and added to the reaction mixture. A control with DMSO alone is included.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to the DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
BRD4 Bromodomain Binding Assay
The inhibitory effect of this compound on the interaction between BRD4 and acetylated histones is commonly measured using assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen.
Materials:
-
Recombinant human BRD4 bromodomain 1 (BD1) and bromodomain 2 (BD2).
-
A biotinylated histone peptide containing an acetylated lysine (B10760008) residue.
-
Detection reagents specific to the assay format (e.g., Europium-labeled anti-tag antibody and Streptavidin-Allophycocyanin for TR-FRET).
-
This compound stock solution (in DMSO).
-
Assay buffer.
-
Low-volume 384-well plates.
Procedure:
-
The BRD4 bromodomain protein is incubated with a serial dilution of this compound.
-
The biotinylated acetylated histone peptide is added to the mixture, allowing for competitive binding.
-
Detection reagents are added, and the plate is incubated to allow for signal development.
-
The assay signal (e.g., TR-FRET ratio) is measured using a plate reader.
-
The percentage of inhibition of the BRD4-histone interaction is calculated for each this compound concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The overall effect of this compound on cancer cell proliferation and viability is assessed using cell-based assays such as the MTT assay.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (DMSO-treated) cells, and the IC50 value is calculated from the dose-response curve.
Conclusion
This compound is a potent triple-action inhibitor that simultaneously targets BRD4, PI3K, and CDK4/6, key drivers of cancer cell proliferation and survival. Its multi-targeted approach offers a promising strategy to overcome the limitations of single-agent therapies and addresses potential mechanisms of drug resistance. The robust preclinical data, supported by well-defined experimental methodologies, underscore the potential of this compound as a novel therapeutic candidate for a range of malignancies. Further investigation into its in vivo efficacy and safety profile is warranted.
References
Methodological & Application
Application Notes and Protocols for SRX3177 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRX3177 is a novel, potent small molecule inhibitor that uniquely targets three key oncogenic pathways simultaneously: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the bromodomain and extra-terminal domain (BET) protein BRD4.[1] This multi-targeted approach is designed to overcome resistance mechanisms and enhance anti-cancer efficacy.[2] These application notes provide detailed protocols for essential in vitro experiments to characterize the activity of this compound, including cell viability, apoptosis, and target engagement assays. The provided methodologies and data will guide researchers in effectively evaluating this compound in various cancer cell line models.
Introduction
The dysregulation of cellular signaling pathways governing cell cycle progression, proliferation, and survival is a hallmark of cancer.[1] this compound was rationally designed to concurrently inhibit three critical nodes in cancer signaling:
-
PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. This compound's inhibition of PI3K leads to decreased phosphorylation of its downstream effector, Akt.[1]
-
CDK4/6-Rb Pathway: CDK4 and CDK6 are key regulators of the G1-S phase transition of the cell cycle. Inhibition of CDK4/6 by this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest.[1]
-
BRD4 and Transcriptional Regulation: BRD4, a BET family protein, is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, most notably c-Myc. This compound's inhibition of BRD4 displaces it from chromatin, leading to the downregulation of c-Myc expression.[1][3]
By targeting these three pathways, this compound is designed to induce synthetic lethality in cancer cells, leading to enhanced potency and reduced toxicity compared to the combination of single-target inhibitors.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across its multiple targets and in various cell lines.
Table 1: In Vitro Enzymatic Inhibition of this compound
| Target | IC50 (nM) |
| CDK4 | 2.54[1][2] |
| CDK6 | 3.26[1][2] |
| PI3Kα | 79.3[1][2] |
| PI3Kδ | 83.4[1][2] |
| BRD4-BD1 | 32.9[1][2] |
| BRD4-BD2 | 88.8[1][2] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | CC50 (µM) |
| Mantle Cell Lymphoma Panel | Mantle Cell Lymphoma | 578 (maximal)[1] | Not Reported |
| Neuroblastoma Panel | Neuroblastoma | 385 (maximal)[1] | Not Reported |
| Hepatocellular Carcinoma Panel | Hepatocellular Carcinoma | 495 (maximal)[1] | Not Reported |
| Calu-3 | Lung Carcinoma | 250 (antiviral IC50)[3] | 4.57[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro characterization.
Caption: this compound inhibits PI3K, CDK4/6, and BRD4 pathways.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 1x, 2x, and 5x the IC50 value) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Quantify the percentage of cells in each quadrant.
-
Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing the effect of this compound on the phosphorylation of Akt and Rb, and the expression of c-Myc.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-Rb, anti-Rb, anti-c-Myc, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation and expression levels.
-
Chromatin Immunoprecipitation (ChIP) Assay for BRD4 Occupancy
This protocol is for determining the effect of this compound on the binding of BRD4 to the promoter regions of its target genes (e.g., c-Myc).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters and control regions
-
qPCR master mix
-
Real-time PCR system
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle for the desired time.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-BRD4 antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter regions of BRD4 target genes (e.g., c-Myc) and a negative control region.
-
Analyze the data as a percentage of input to determine the enrichment of BRD4 at specific genomic loci.
-
Compare the enrichment between this compound-treated and vehicle-treated samples to assess the displacement of BRD4 from chromatin.
-
Conclusion
This compound represents a promising multi-targeted therapeutic agent for cancer treatment. The in vitro protocols detailed in these application notes provide a robust framework for researchers to investigate its mechanism of action and efficacy in various cancer models. By utilizing these standardized assays, researchers can generate reproducible and comparable data to further elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for SRX3177 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX3177 is a potent, small-molecule inhibitor that uniquely targets three key oncogenic pathways simultaneously: cyclin-dependent kinases 4 and 6 (CDK4/6), phosphoinositide 3-kinase (PI3K), and the bromodomain and extraterminal (BET) protein BRD4.[1][2] This triple-action mechanism allows this compound to orthogonally disrupt cancer cell signaling, leading to cell cycle arrest, induction of apoptosis, and inhibition of key oncogenic transcription factors.[1][2] These application notes provide detailed guidelines and protocols for the in vitro use of this compound in cell culture experiments.
Mechanism of Action
This compound is an ATP-competitive inhibitor of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein and thereby inducing G1 cell cycle arrest.[1] Concurrently, it inhibits the PI3K signaling pathway, reducing the phosphorylation of Akt, a critical downstream effector involved in cell survival and proliferation.[1] Furthermore, by inhibiting the BD1 and BD2 domains of the BET protein BRD4, this compound displaces BRD4 from chromatin, leading to the downregulation of key oncogenes such as c-Myc.[1] This multi-faceted approach offers a powerful tool to overcome resistance mechanisms often observed with single-agent therapies.[3]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cell lines and assays.
Table 1: In Vitro Enzymatic Inhibition Profile of this compound
| Target | IC50 (nM) |
| CDK4 | 2.54[1][3] |
| CDK6 | 3.26[1][3] |
| PI3Kα | 79.3[1][3] |
| PI3Kδ | 83.4[1][3] |
| BRD4-BD1 | 32.9[1][3] |
| BRD4-BD2 | 88.8[1][3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Mantle Cell Lymphoma | Hematological | 578[1] |
| Neuroblastoma | Solid Tumor | 385[1] |
| Hepatocellular Carcinoma | Solid Tumor | 495[1] |
Table 3: Antiviral and Cytotoxicity Profile of this compound
| Cell Line | Application | Assay | Parameter | Value (µM) | Treatment Time |
| Calu-3 | SARS-CoV-2 Omicron Replication | Antiviral | IC50 | 0.25[4] | 24 hours post-infection[4] |
| Calu-3 | Cytotoxicity | MTT | CC50 | 4.57[4] | 48 hours[4] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., Calu-3, HepG2, JeKo-1)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. A study on Calu-3 cells seeded 20,000 cells per well.[4]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. It is recommended to test a wide range of concentrations initially (e.g., 0.01 to 100 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the CC50 value using a suitable software.
-
Protocol 2: Western Blot Analysis for Downstream Target Modulation
This protocol outlines the procedure for detecting changes in the phosphorylation status of Akt and Rb, and the expression of c-Myc following this compound treatment.
Materials:
-
This compound
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-Rb, anti-c-Myc, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at the desired concentrations (e.g., 1 µM) for a specified time (e.g., 0.5, 1, 2, 3 hours for c-Myc stability or 24 hours for p-Akt/p-Rb).[1]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
This compound
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells at 4°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a general framework for investigating the effect of this compound on the binding of BRD4 to the c-Myc enhancer region.
Materials:
-
This compound
-
Cell culture plates
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (0.125 M final concentration)
-
Lysis buffer
-
Sonication equipment
-
Anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the c-Myc enhancer and a negative control region
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound (e.g., 1 µM) or a vehicle control for a specified time.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-BRD4 antibody or an IgG control overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of proteinase K.
-
Purify the immunoprecipitated DNA.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the c-Myc enhancer region and a negative control region.
-
Analyze the data to determine the relative enrichment of the c-Myc enhancer in the BRD4 immunoprecipitated samples compared to the IgG control.
-
Conclusion
This compound is a versatile and potent triple-action inhibitor with significant potential in cancer and antiviral research. The protocols provided here offer a comprehensive guide for the in vitro characterization of this compound's effects on cell viability, signaling pathways, cell cycle progression, and target engagement. As with any experimental procedure, optimization of these protocols for specific cell lines and experimental conditions is recommended for achieving robust and reproducible results.
References
- 1. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of SRX3177 Stock Solution and Working Concentrations
Audience: Researchers, scientists, and drug development professionals.
Introduction: SRX3177 is a potent, triple-action small molecule inhibitor targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1][2] This multi-targeted approach allows this compound to concurrently disrupt three key oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in various cancer models.[2] It has demonstrated significant cytotoxic activity against cell lines from mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma.[1][3] Additionally, this compound has shown potent antiviral activity, particularly against SARS-CoV-2, by blocking the interaction between the viral E protein and host BRD2/4 proteins.[1][4]
These application notes provide detailed protocols for the preparation of this compound stock solutions and subsequent dilutions to achieve desired working concentrations for in vitro experiments.
Physicochemical Properties and Inhibitory Profile
This compound is a solid compound, typically appearing as a light yellow to brown powder.[1] Its key properties and inhibitory concentrations (IC₅₀) against its primary targets are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₁H₃₂N₆O₄S | [1] |
| Molecular Weight | 584.69 g/mol | [1] |
| Appearance | Light yellow to brown solid | [1] |
| Purity | >98% (typically) | N/A |
| Solubility | Soluble in DMSO (25 mg/mL or 42.76 mM) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |[1] |
Table 2: In Vitro Inhibitory Activity (IC₅₀) of this compound
| Target | IC₅₀ Value | Reference |
|---|---|---|
| CDK4 | <2.5 nM | [1] |
| CDK6 | 3.3 nM | [1] |
| PI3Kα | 79 nM | [1] |
| PI3Kδ | 83 nM | [1] |
| PI3Kγ | 3.18 µM | [1] |
| BRD4 (BD1) | 33 nM | [1] |
| BRD4 (BD2) | 89 nM |[1] |
Mechanism of Action: Triple-Inhibition Signaling Pathway
This compound exerts its biological effects by simultaneously blocking three critical signaling pathways. It competitively inhibits ATP binding to CDK4/6, preventing the phosphorylation of the Retinoblastoma (Rb) protein and causing G1 cell cycle arrest.[2] Its inhibition of PI3K blocks the downstream activation of Akt, a key regulator of cell survival.[1][5] Finally, by binding to the bromodomains of BRD4, it displaces this epigenetic reader from chromatin, leading to the downregulation of key oncogenes like c-Myc.[2][4] In the context of viral infections, it can also restore host antiviral responses, such as NF-κB signaling, that are suppressed by viral proteins.[1][4]
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. It is critical to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly reduce the solubility of the compound.[1]
Materials:
-
This compound powder (MW: 584.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate Mass: Determine the mass of this compound powder required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 584.69 g/mol = 5.847 mg
-
-
Weighing: Carefully weigh out approximately 5.85 mg of this compound powder and place it into a sterile microcentrifuge tube. Record the exact weight.
-
Solubilization: Add the corresponding volume of anhydrous DMSO to the tube. For an exact weight of 5.85 mg, add 1.0 mL of DMSO.
-
Dissolving: Vortex the tube vigorously for 1-2 minutes.
-
Sonication: Place the tube in a bath sonicator for 10-15 minutes to ensure complete dissolution.[1] The solution should be clear.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents product inactivation from repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Table 3: Quick Reference for 10 mM this compound Stock Solution
| Desired Volume | Mass of this compound | Volume of DMSO |
|---|---|---|
| 0.5 mL | 2.92 mg | 0.5 mL |
| 1.0 mL | 5.85 mg | 1.0 mL |
| 2.0 mL | 11.70 mg | 2.0 mL |
Protocol 2: Preparation of Working Concentrations
Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium or assay buffer.
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Intermediate Dilution (Optional but Recommended): It is often practical to first make an intermediate dilution (e.g., 100 µM) from the 10 mM stock.
-
To make 100 µL of a 100 µM solution: Mix 1 µL of 10 mM stock with 99 µL of culture medium.
-
-
Final Dilution: Use the intermediate or stock solution to prepare the final working concentration. The final concentration of DMSO in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Example: Preparing 1 mL of a 1 µM Working Solution:
-
From 10 mM Stock: Add 0.1 µL of the 10 mM stock solution to 999.9 µL of culture medium.
-
From 100 µM Intermediate Stock: Add 10 µL of the 100 µM intermediate solution to 990 µL of culture medium.
Recommended Working Concentrations
The optimal working concentration of this compound depends on the cell type and the specific assay being performed. Based on published data, the following concentration ranges can be used as a starting point for experimentation.
Table 4: Recommended this compound Working Concentrations for In Vitro Assays
| Application | Cell Lines | Concentration Range | Key Metric | Reference |
|---|---|---|---|---|
| Anticancer Activity | Mantle Cell Lymphoma (JeKo-1, Mino), Neuroblastoma (CHLA-255), Hepatocellular Carcinoma (Huh7) | 0.1 - 5 µM | Inhibition of Rb and Akt phosphorylation | [1][5] |
| JeKo-1 | 1 µM | Reduction of c-Myc protein stability | [1][4] | |
| Various Cancer Lines | Nanomolar range | IC₅₀ for cytotoxicity | [1][2] | |
| Antiviral Activity | Calu-3 (SARS-CoV-2 infected) | 0.05 - 20 µM | Inhibition of viral replication | [1][4] |
| Calu-3 (SARS-CoV-2 infected) | 0.25 µM | IC₅₀ for viral inhibition | [1][4] |
| Cytotoxicity | Calu-3 | 4.57 µM | Half-maximal cytotoxic concentration (CC₅₀) |[1][4] |
Note: It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
SRX3177 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRX3177 is a potent, triple-action inhibitor targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1][2] This multimodal mechanism of action allows this compound to concurrently disrupt key oncogenic signaling pathways involved in cell cycle progression, cell growth, and epigenetic regulation.[2][3] These application notes provide detailed information on the solubility of this compound, protocols for its use in common in vitro assays, and an overview of its signaling pathway.
Solubility Data
The solubility of a compound is a critical factor for in vitro and in vivo experimental design. This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO), a common solvent for preparing stock solutions in biological research.[4]
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 42.76 | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly affect solubility.[1] |
General Considerations for Other Solvents:
Signaling Pathway
This compound exerts its biological effects by simultaneously inhibiting three critical signaling nodes: CDK4/6, PI3K, and BRD4. This triple inhibition leads to a synergistic disruption of cancer cell signaling.
-
CDK4/6 Inhibition: this compound acts as an ATP-competitive inhibitor of CDK4 and CDK6, with IC₅₀ values of <2.5 nM and 3.3 nM, respectively.[1] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase.[2]
-
PI3K Inhibition: The compound targets PI3Kα and PI3Kδ with IC₅₀ values of 79 nM and 83 nM, respectively.[1] Inhibition of the PI3K/Akt/mTOR pathway disrupts cell growth, proliferation, and survival signals.[2][6]
-
BRD4 Inhibition: this compound inhibits the BD1 and BD2 bromodomains of BRD4 with IC₅₀ values of 33 nM and 89 nM, respectively.[1] This prevents BRD4 from binding to acetylated histones, leading to the downregulation of key oncogenes such as c-Myc and BCL2.[1][6]
The concurrent blockade of these pathways results in potent cytotoxic activity against various cancer cell lines.[1][2]
Caption: this compound Signaling Pathway.
Experimental Protocols
Below are generalized protocols for common in vitro assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM solution, dissolve 5.84 mg of this compound (MW: 584.71 g/mol ) in 1 mL of DMSO.
-
Vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Cell Viability (CC₅₀) Assay
This protocol determines the concentration of this compound that causes 50% cell death.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 0.05 µM to 20 µM.[1] Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a specified period, for example, 48 hours.[1]
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the half-maximal cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve. For example, the CC₅₀ of this compound in Calu-3 cells after 48 hours of treatment is 4.57 µM.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRX3177 Western Blot Target Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRX3177 is a potent, novel "triple inhibitor" that simultaneously targets three key oncogenic pathways: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the bromodomain and extra-terminal domain (BET) family protein BRD4.[1][2] This multi-targeted approach is designed to orthogonally disrupt cancer cell signaling, leading to maximal blocking of cell cycle progression and tumor growth.[1] Target validation is a critical component of preclinical drug development, confirming that a compound interacts with its intended molecular targets and elicits the desired downstream biological effects.[3] Western blotting is a fundamental and widely utilized technique for this purpose, allowing for the sensitive and specific detection of changes in protein expression and post-translational modifications, such as phosphorylation.
This document provides a detailed protocol for validating the targets of this compound using western blot analysis. The protocol focuses on assessing the downstream markers of PI3K, CDK4/6, and BRD4 activity to confirm the mechanism of action of this compound in a cellular context.
Target Validation Strategy
The efficacy of this compound can be validated by observing the expected molecular changes in treated cancer cell lines. Specifically, inhibition of the respective targets will lead to:
-
PI3K Inhibition: A decrease in the phosphorylation of the downstream effector Akt.
-
CDK4/6 Inhibition: A reduction in the phosphorylation of the retinoblastoma protein (Rb).[1]
-
BRD4 Inhibition: A downregulation of the c-Myc oncoprotein, a key transcriptional target of BRD4.[1][4]
Experimental Workflow
The following diagram outlines the major steps involved in the western blot protocol for this compound target validation.
Caption: Western Blot Workflow for this compound Target Validation.
Detailed Western Blot Protocol
3.1. Cell Culture and Treatment
-
Cell Line Selection: Utilize cancer cell lines known to be dependent on the PI3K, CDK, and/or BRD4 signaling pathways. Examples include mantle cell lymphoma (e.g., JeKo-1, Mino), neuroblastoma, or hepatocellular carcinoma cell lines.[1][4]
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0.1 µM, 1 µM, 5 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
3.2. Cell Lysis and Protein Quantification
-
Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Quantification:
-
Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) protein assay.
-
3.3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load samples onto a 4-15% polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane. Confirm transfer efficiency using Ponceau S staining.
3.4. Immunoblotting and Detection
-
Blocking: Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (see Table 1) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Table 1: Recommended Primary Antibodies for Target Validation
| Target Protein | Phosphorylation Site (if applicable) | Expected Change with this compound | Recommended Dilution | Loading Control |
| Akt | Ser473 | Decrease | 1:1000 | Total Akt |
| Rb | Ser780/807/811 | Decrease | 1:1000 | Total Rb |
| c-Myc | N/A | Decrease | 1:1000 | GAPDH / β-actin |
| GAPDH | N/A | No Change | 1:5000 | N/A |
| β-actin | N/A | No Change | 1:5000 | N/A |
Signaling Pathway Overview
The following diagram illustrates the key signaling nodes targeted by this compound.
Caption: this compound Signaling Pathway Inhibition.
Conclusion
This western blot protocol provides a robust framework for the target validation of this compound. Successful execution of these experiments should demonstrate a dose-dependent decrease in the phosphorylation of Akt and Rb, as well as a reduction in c-Myc protein levels, thereby confirming the intended mechanism of action of this compound. These validation studies are an essential step in the continued development of this compound as a potential cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRX3177 in Cell Viability and Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX3177 is a novel small molecule inhibitor that simultaneously targets three key oncogenic pathways: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the epigenetic regulator bromodomain-containing protein 4 (BRD4).[1] This triple inhibition strategy is designed to maximally disrupt cancer cell signaling, leading to cell cycle arrest and apoptosis.[1] These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis, critical assays in the preclinical evaluation of this potent anti-cancer compound.
Mechanism of Action: A Multi-Pronged Attack on Cancer Cells
This compound exerts its anti-cancer effects by concurrently inhibiting three critical pathways that drive tumor growth and survival:
-
PI3K Pathway Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting PI3K, this compound blocks the downstream signaling cascade, thereby impeding these fundamental cellular processes.
-
CDK4/6 Pathway Inhibition: CDK4 and CDK6 are key regulators of the cell cycle, specifically the G1 to S phase transition. Inhibition of CDK4/6 by this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase.[1]
-
BRD4 Pathway Inhibition: BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, including c-Myc. By inhibiting BRD4, this compound downregulates the expression of these oncogenes, further contributing to cell cycle arrest and the induction of apoptosis.[1]
The simultaneous inhibition of these three pathways by this compound is hypothesized to create a synthetic lethal effect in cancer cells, leading to enhanced potency and the potential to overcome resistance mechanisms.[1]
Data Presentation: Efficacy of this compound
The anti-proliferative activity of this compound has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Mantle Cell Lymphoma lines | Mantle Cell Lymphoma | 578 |
| Neuroblastoma cell lines | Neuroblastoma | 385 |
| Hepatocellular Carcinoma lines | Hepatocellular Carcinoma | 495 |
| Data sourced from AACR Annual Meeting 2017 abstract.[1] |
The following tables are illustrative examples of how to present data from cell viability and apoptosis assays when evaluating this compound.
Table 2: Example Data for Cell Viability (MTT Assay) of a Cancer Cell Line Treated with this compound for 72 hours
| This compound Concentration (nM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.12 ± 0.06 | 89.6 |
| 50 | 0.95 ± 0.05 | 76.0 |
| 100 | 0.78 ± 0.04 | 62.4 |
| 250 | 0.61 ± 0.03 | 48.8 |
| 500 | 0.45 ± 0.03 | 36.0 |
| 1000 | 0.30 ± 0.02 | 24.0 |
Table 3: Example Data for Apoptosis (Annexin V/PI Staining) of a Cancer Cell Line Treated with this compound for 48 hours
| This compound Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 100 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 250 | 68.3 ± 4.2 | 18.7 ± 2.5 | 13.0 ± 1.8 |
| 500 | 45.1 ± 5.1 | 35.4 ± 3.8 | 19.5 ± 2.3 |
| 1000 | 22.7 ± 4.8 | 48.9 ± 4.5 | 28.4 ± 3.1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.
-
Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Acquire data and analyze the dot plots to quantify the percentage of cells in each quadrant:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (should be a minor population in apoptosis studies)
-
-
Conclusion
The protocols described in these application notes provide robust methods for evaluating the efficacy of this compound in cancer cell lines. The MTT assay offers a straightforward approach to assess the impact of this compound on cell viability and proliferation, while the Annexin V/PI staining assay provides a more detailed analysis of the induction of apoptosis. By utilizing these standardized protocols, researchers can generate reliable and reproducible data to further characterize the anti-cancer properties of this promising triple inhibitor.
References
Application Notes and Protocols for SRX3177 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRX3177 is a novel small molecule inhibitor targeting three key oncogenic pathways simultaneously: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the epigenetic reader BRD4.[1][2] This triple inhibition strategy aims to maximally disrupt cancer cell signaling, induce cell cycle arrest, and promote apoptosis.[1][2] While extensive in vitro data has demonstrated the potency and selectivity of this compound in various cancer cell lines, detailed in vivo study designs and dosage information are not extensively available in the public domain. These application notes provide a comprehensive overview of the known mechanism of action of this compound and a generalized protocol for designing and executing in vivo studies based on its therapeutic targets and preclinical data for similar multi-kinase inhibitors.
Introduction
The dysregulation of cellular signaling pathways is a hallmark of cancer. The PI3K/AKT/mTOR pathway is frequently hyperactivated in human cancers, promoting cell growth, proliferation, and survival.[3] Concurrently, the loss of cell cycle control, often driven by the overexpression of cyclins and activation of CDKs, is another critical oncogenic event.[3] Furthermore, epigenetic modifications, regulated by proteins such as BRD4, play a crucial role in the transcriptional upregulation of key oncogenes like MYC. This compound was rationally designed to concurrently inhibit these three pathways, offering a multi-pronged attack on cancer cells.[2] In vitro studies have shown that this compound is more potent than the combination of individual inhibitors and less toxic to normal cells.[2]
This compound Mechanism of Action and In Vitro Potency
This compound acts as an ATP-competitive inhibitor of CDK4 and CDK6, a PI3K inhibitor, and a BRD4 inhibitor.[1] This triple action leads to the inhibition of Akt and Rb phosphorylation and the blockage of BRD4 binding to chromatin.[1]
In Vitro Efficacy of this compound
| Target | IC50 (nM) |
| CDK4 | 2.54 |
| CDK6 | 3.26 |
| PI3Kα | 79.3 |
| PI3Kδ | 83.4 |
| BRD4 (BD1) | 32.9 |
| BRD4 (BD2) | 88.8 |
| Table 1: In vitro inhibitory concentrations (IC50) of this compound against its primary targets.[1] |
This compound has demonstrated potent cytotoxic activity across a panel of cancer cell lines, including mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma, with IC50 values in the nanomolar range.[1]
Proposed In Vivo Study Design and Protocols
Note: The following protocols are generalized based on standard practices for in vivo studies with small molecule kinase inhibitors in xenograft models. Specific parameters should be optimized for each cancer model and experimental question.
Animal Model Selection
The choice of animal model is critical for the successful evaluation of this compound's in vivo efficacy. Patient-derived xenograft (PDX) models are often preferred as they more accurately recapitulate the heterogeneity of human tumors.[4][5]
-
Recommended Models:
-
Cell Line-Derived Xenografts (CDX): Utilize cancer cell lines with known alterations in the PI3K, CDK, or MYC pathways. Examples include cell lines from breast cancer, lung cancer, and pancreatic cancer.[6][7]
-
Patient-Derived Xenografts (PDX): Implant tumor fragments from patients with cancers known to be driven by the targeted pathways.[4][5]
-
-
Mouse Strains: Immunocompromised mice, such as athymic nude or NOD-scid IL2Rgamma(null) (NSG) mice, are required to prevent graft rejection.[4]
Dosing and Administration
The optimal dose and schedule for this compound in vivo have not been publicly disclosed. Therefore, a dose-finding study is a critical first step.
-
Route of Administration: Based on preclinical studies of similar small molecule inhibitors, oral gavage (PO) or intraperitoneal (IP) injection are common routes.
-
Formulation: this compound should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and saline.
-
Dose Escalation Study:
-
Start with a low dose (e.g., 10-25 mg/kg) and escalate in subsequent cohorts of animals.
-
Monitor for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
-
The maximum tolerated dose (MTD) is typically defined as the highest dose that does not induce more than 10-15% body weight loss or other severe toxicities.
-
-
Treatment Schedule: A once-daily (QD) or twice-daily (BID) dosing schedule is common for kinase inhibitors.
Efficacy Evaluation
-
Tumor Growth Inhibition:
-
Initiate treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, tumors can be excised and weighed.
-
-
Pharmacodynamic (PD) Biomarkers:
-
Collect tumor and blood samples at various time points after the last dose.
-
Analyze target engagement by measuring the phosphorylation levels of downstream effectors such as p-Rb, p-Akt, and the expression of BRD4 target genes like MYC via techniques like Western blotting, immunohistochemistry (IHC), or RT-qPCR.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the targeted signaling pathway of this compound and a typical experimental workflow for an in vivo efficacy study.
Caption: this compound Signaling Pathway Inhibition.
Caption: General Workflow for this compound In Vivo Efficacy Study.
Conclusion
This compound represents a promising therapeutic strategy by simultaneously targeting three critical cancer-driving pathways. While detailed in vivo data remains limited in the public domain, the information provided here on its mechanism of action and generalized in vivo protocols offers a foundation for researchers to design and conduct their own preclinical evaluations. Future publications of in vivo studies with this compound will be crucial for defining its therapeutic potential and guiding its clinical development.
References
- 1. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A triple action CDK4/6-PI3K-BET inhibitor with augmented cancer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 7. crownbio.com [crownbio.com]
Application Notes and Protocols for SRX3177 in Cancer Cell Cycle Arrest Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX3177 is a potent, triple-activity inhibitor targeting Cyclin-Dependent Kinase 4/6 (CDK4/6), Phosphoinositide 3-kinase (PI3K), and Bromodomain and Extra-Terminal domain (BET) proteins, specifically BRD4.[1][2] Its multi-targeted mechanism allows for a synergistic blockade of key oncogenic pathways, making it a valuable tool for investigating cell cycle control, proliferation, and potential therapeutic strategies in various cancers.[1][3] By simultaneously inhibiting CDK4/6-driven cell cycle progression, the pro-survival PI3K/Akt pathway, and BRD4-mediated oncogene transcription, this compound provides a powerful approach to induce robust cell cycle arrest in cancer cells.[1][3] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell viability, cell cycle distribution, and the underlying molecular signaling pathways.
Mechanism of Action: A Multi-pronged Attack on the Cell Cycle
This compound exerts its anti-cancer effects by concurrently inhibiting three critical signaling nodes that regulate cell proliferation and survival.
-
CDK4/6 Inhibition : In the G1 phase of the cell cycle, CDK4 and CDK6 form complexes with Cyclin D to phosphorylate the Retinoblastoma (Rb) protein.[4] This phosphorylation releases the transcription factor E2F, allowing the transcription of genes necessary for the G1 to S phase transition.[4] this compound inhibits CDK4/6, preventing Rb phosphorylation, maintaining E2F in an inhibited state, and thereby causing an arrest in the G1 phase of the cell cycle.[1][3][5]
-
PI3K Inhibition : The PI3K/Akt pathway is a central regulator of cell growth, survival, and proliferation. This compound's inhibition of PI3Kα and PI3Kδ blocks the downstream activation of Akt, a key signaling molecule that promotes cell survival and proliferation.[1][3]
-
BRD4 Inhibition : BRD4, a member of the BET family, is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers of key oncogenes, including c-Myc.[6] By inhibiting BRD4, this compound disrupts the transcription of these critical growth-promoting genes, leading to decreased protein stability of oncogenes like c-Myc.[1][3][6]
The convergence of these three inhibitory activities results in a potent blockade of cell cycle progression, reduced cell viability, and suppression of oncogenic signaling in susceptible cancer cell lines.
Caption: this compound inhibits CDK4/6, PI3K, and BRD4 pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary molecular targets.
| Target | IC50 Value |
| CDK4 | < 2.5 nM |
| CDK6 | 3.3 nM |
| PI3Kα | 79 nM |
| PI3Kδ | 83 nM |
| PI3Kγ | 3.18 µM |
| BRD4 (BD1) | 33 nM |
| BRD4 (BD2) | 89 nM |
| Data sourced from MedchemExpress.[1][3] |
Table 2: Anti-proliferative and Cytotoxic Activity of this compound
This table presents the cytotoxic and anti-proliferative effects of this compound on various human cancer cell lines.
| Cell Line | Cancer Type | Metric | Value | Reference |
| Calu-3 | Lung Epithelial Cancer | CC50 (48h) | 4.57 µM | [1][3][6] |
| Mino, Granta-519, Jeko-1 | Mantle Cell Lymphoma | IC50 | Nanomolar range | [1][3] |
| CHLA-136, SMS-KNCR, CHLA-255 | Neuroblastoma | IC50 | Nanomolar range | [1][3] |
| HepG3, Hep3B, Huh7 | Hepatocellular Carcinoma | IC50 | Nanomolar range | [1][3] |
Experimental Workflow
A typical workflow for assessing the impact of this compound on cancer cells involves initial viability screening to determine effective concentrations, followed by detailed cell cycle analysis and mechanistic studies using Western blotting.
Caption: General workflow for evaluating this compound in vitro.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50) or causes a 50% cytotoxic effect (CC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium.[6] Allow cells to adhere and grow for 24-48 hours.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.01 µM to 50 µM.[6]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[7]
-
Formazan (B1609692) Crystal Formation : Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[7]
-
Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[7]
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/CC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol[8]
-
Propidium Iodide (PI) staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[8][9]
-
Flow cytometer
Procedure:
-
Cell Preparation : Culture and treat cells with this compound (at a concentration around its IC50) for 24-48 hours.
-
Harvesting : Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.
-
Fixation : Resuspend the cell pellet (approx. 1x10^6 cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to achieve a final concentration of 70%.[8][9]
-
Incubate the cells for fixation on ice for at least 2 hours or at -20°C overnight.[8]
-
Staining : Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Resuspend the cells in 0.5 mL of PI staining solution.[8][9]
-
Incubation : Incubate the cells in the dark for 30 minutes at room temperature or overnight at 4°C.[8][9]
-
Data Acquisition : Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel and collect data for at least 10,000 events per sample.[8]
-
Analysis : Use cell cycle analysis software (e.g., ModFit LT) to model the data and quantify the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content).
-
Expected Outcome : Treatment with this compound is expected to cause an accumulation of cells in the G1 phase, indicating a G1 cell cycle arrest.[5]
Caption: Logical flow of this compound-induced G1 cell cycle arrest.
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and pathways targeted by this compound.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Key Primary Antibodies:
| Target Protein | Expected Change with this compound | Pathway |
| Phospho-Rb (Ser780/807/811) | Decrease | CDK4/6 |
| Total Rb | No significant change | CDK4/6 |
| Phospho-Akt (Ser473) | Decrease | PI3K |
| Total Akt | No significant change | PI3K |
| c-Myc | Decrease | BRD4 |
| Cyclin D1 | Decrease (often downstream of c-Myc) | Cell Cycle |
| p21 (WAF1/CIP1) | Increase (p53-dependent or independent) | Cell Cycle |
| β-Actin or GAPDH | No change (Loading Control) | - |
Procedure:
-
Lysate Preparation : Treat cells with this compound for the desired time, then lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again, then apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis : Quantify band intensity using software like ImageJ and normalize to the loading control. Compare protein levels between treated and control samples. A decrease in p-Rb and p-Akt, and an increase in p21 would confirm the on-target activity of this compound and its effect on cell cycle machinery.[1][3][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. air.unipr.it [air.unipr.it]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. p21 in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Application of SRX3177 in Neuroblastoma Cell Lines: Awaiting Preclinical Data
Therefore, the creation of detailed Application Notes and Protocols for SRX3177 is not feasible at this time. The following sections provide a generalized framework and template based on common experimental approaches for evaluating novel therapeutic agents in neuroblastoma cell lines. Researchers, scientists, and drug development professionals can adapt this framework once preclinical data for this compound becomes available.
General Principles of Novel Compound Evaluation in Neuroblastoma
The preclinical assessment of a new therapeutic agent like this compound in neuroblastoma typically involves a series of in vitro experiments to determine its anti-cancer properties. Key areas of investigation include its effects on cell viability, proliferation, apoptosis (programmed cell death), and the underlying molecular signaling pathways.
Hypothetical Data Summary for this compound
Once experimental data is generated, it can be structured for clear comparison. The tables below are templates that can be populated with this compound-specific data.
Table 1: In Vitro Cytotoxicity of this compound in Human Neuroblastoma Cell Lines
| Cell Line | MYCN Status | This compound IC50 (µM) after 72h | Doxorubicin IC50 (µM) after 72h (Control) |
| SK-N-BE(2) | Amplified | Data unavailable | Data unavailable |
| SH-SY5Y | Non-amplified | Data unavailable | Data unavailable |
| IMR-32 | Amplified | Data unavailable | Data unavailable |
| LAN-5 | Amplified | Data unavailable | Data unavailable |
Table 2: Apoptosis Induction by this compound in Neuroblastoma Cell Lines
| Cell Line | Treatment (Concentration, Time) | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| SK-N-BE(2) | This compound (e.g., 1 µM, 48h) | Data unavailable | Data unavailable |
| SH-SY5Y | This compound (e.g., 5 µM, 48h) | Data unavailable | Data unavailable |
Standard Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize a novel compound's effect on neuroblastoma cells.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of neuroblastoma cells, which is an indicator of cell viability.
Materials:
-
Human neuroblastoma cell lines (e.g., SK-N-BE(2), SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Human neuroblastoma cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizing Potential Mechanisms of Action
Diagrams created using Graphviz can illustrate hypothetical signaling pathways that this compound might modulate in neuroblastoma cells.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for in vitro evaluation.
The provided templates and protocols offer a starting point for the systematic evaluation of this compound in neuroblastoma cell lines. As research progresses and data becomes available, these frameworks can be populated with specific findings to build a comprehensive understanding of this potential therapeutic agent.
Application Notes and Protocols for SRX3177 Treatment in Mantle Cell Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin's lymphoma characterized by the t(11;14)(q13;q32) translocation, leading to the overexpression of cyclin D1. Despite advancements in treatment, MCL remains largely incurable, with frequent relapses. The novel small molecule inhibitor, SRX3177, presents a promising therapeutic strategy by simultaneously targeting three key oncogenic pathways involved in MCL pathogenesis: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the epigenetic regulator bromodomain-containing protein 4 (BRD4).[1] This multi-targeted approach is designed to overcome resistance mechanisms and induce a potent anti-tumor response.
This compound has demonstrated significant preclinical activity in MCL models, including in ibrutinib-resistant settings. It effectively induces apoptosis and cell cycle arrest by inhibiting downstream signaling of its targets, such as Akt and Rb phosphorylation, and by disrupting the transcriptional program of key survival genes like c-MYC and BCL2. These application notes provide a comprehensive overview of the preclinical evaluation of this compound in MCL models, including detailed protocols for key in vitro and in vivo experiments.
Data Presentation
In Vitro Efficacy of this compound in Mantle Cell Lymphoma Cell Lines
The anti-proliferative activity of this compound has been evaluated across a panel of mantle cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this triple inhibitor.
| Cell Line | Cancer Type | Maximal IC50 (nM) | Notes |
| Mantle Cell Lymphoma Panel | Mantle Cell Lymphoma | 578 | This represents the maximal IC50 value observed in a panel of MCL cell lines.[1] |
| JeKo-1 (Ibrutinib-resistant) | Mantle Cell Lymphoma | 150 | This compound overcomes ibrutinib (B1684441) resistance in this cell line. |
Signaling Pathway
The multi-targeted mechanism of action of this compound is designed to synergistically disrupt key signaling pathways that drive MCL proliferation and survival. The following diagram illustrates the targeted pathways and their downstream effects.
References
Investigating the Effects of SRX3177 on SARS-CoV-2 Replication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the antiviral effects of SRX3177, a potent triple-activity inhibitor of CDK4/6, PI3K, and BET proteins, on the replication of SARS-CoV-2. The provided information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound as a potential therapeutic agent against COVID-19.
Introduction
The ongoing challenge of the COVID-19 pandemic, driven by the continuous emergence of new SARS-CoV-2 variants, necessitates the development of novel antiviral strategies. One promising approach is the targeting of host factors that are essential for the viral life cycle. This compound is a small molecule inhibitor with a unique triple-action mechanism, targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-kinase (PI3K), and Bromodomain and Extra-Terminal (BET) proteins.[1][2] These host proteins are implicated in cellular processes that can be hijacked by SARS-CoV-2 for its own replication and pathogenesis. This document outlines the in vitro effects of this compound on SARS-CoV-2 replication and provides detailed protocols for its investigation.
Data Presentation
The antiviral activity and cytotoxicity of this compound against the SARS-CoV-2 Omicron variant have been evaluated in Calu-3 cells, a human lung adenocarcinoma cell line commonly used for respiratory virus research. The quantitative data from these studies are summarized in the tables below.
Table 1: Antiviral Activity of this compound against SARS-CoV-2 (Omicron Variant) in Calu-3 Cells [1]
| Compound | IC50 (µM) |
| This compound | 0.25 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Table 2: Cytotoxicity of this compound in Calu-3 Cells [1]
| Compound | CC50 (µM) |
| This compound | 4.57 |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that exhibits a toxic effect on 50% of the cells.
Table 3: In Vitro Therapeutic Index of this compound
| Compound | Selectivity Index (SI) |
| This compound | 18.28 |
The Selectivity Index (SI) is calculated as CC50/IC50 and represents the therapeutic window of a compound. A higher SI value indicates a more favorable safety profile.
Mechanism of Action: Targeting Host Pathways
This compound's triple inhibitory action disrupts key cellular pathways that SARS-CoV-2 exploits for its replication and to evade the host immune response.
Inhibition of the PI3K/Akt/mTOR Pathway
Upon entry into the host cell, SARS-CoV-2 can activate the PI3K/Akt/mTOR signaling pathway.[3][4][5] This pathway is crucial for various cellular functions, including protein synthesis, cell growth, and survival. By activating this pathway, the virus can enhance the production of its own proteins and create a more favorable environment for replication.[4] this compound, as a PI3K inhibitor, is expected to block this activation, thereby impeding viral protein synthesis and replication.[1]
Disruption of the SARS-CoV-2 E Protein - BRD2/BRD4 Interaction
The SARS-CoV-2 envelope (E) protein has been shown to interact with the host's Bromodomain and Extra-Terminal (BET) proteins, specifically BRD2 and BRD4.[6][7][8] This interaction is thought to be crucial for the virus to hijack the host's transcriptional machinery, potentially to suppress the host's antiviral immune response and promote viral gene expression.[9][10] this compound, by inhibiting BET proteins, is proposed to disrupt this critical virus-host interaction, thereby restoring the host's antiviral defenses and inhibiting viral replication.[1]
Inhibition of CDK4/6
While the direct role of CDK4/6 in SARS-CoV-2 replication is still under investigation, these kinases are key regulators of the cell cycle. Some studies suggest that manipulating the cell cycle can impact viral replication. By inhibiting CDK4/6, this compound may alter the cellular environment, making it less conducive for SARS-CoV-2 replication. However, it is important to note that some conflicting reports suggest that CDK4/6 inhibition might, under certain conditions, enhance the expression of the ACE2 receptor, which SARS-CoV-2 uses for entry.[11][12] Further research is needed to fully elucidate the impact of CDK4/6 inhibition on SARS-CoV-2 infection.
Experimental Protocols
The following are detailed protocols for assessing the antiviral activity and cytotoxicity of this compound against SARS-CoV-2 in Calu-3 cells.
Protocol 1: Determination of IC50 using Plaque Reduction Neutralization Test (PRNT)
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against SARS-CoV-2 using a classical plaque assay.
Materials:
-
Calu-3 cells (ATCC HTB-55)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SARS-CoV-2 (e.g., Omicron variant)
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Agarose (B213101) (for overlay)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture Calu-3 cells in T-75 flasks to ~80-90% confluency.
-
Trypsinize the cells, count them, and seed 5 x 10^5 cells per well in 6-well plates.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.
-
-
Compound Dilution:
-
Prepare a series of 2-fold serial dilutions of this compound in serum-free DMEM, starting from a concentration at least 10-fold higher than the expected IC50. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
-
Infection:
-
On the day of the experiment, wash the Calu-3 cell monolayers twice with PBS.
-
Prepare a virus dilution in serum-free DMEM to yield approximately 100 plaque-forming units (PFU) per well.
-
In separate tubes, mix equal volumes of the virus dilution with each of the this compound dilutions and the vehicle control. Incubate the mixtures for 1 hour at 37°C.
-
Remove the PBS from the cell monolayers and add 200 µL of the virus-compound mixtures to the respective wells.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
-
Overlay and Incubation:
-
After the 1-hour adsorption period, remove the inoculum from the wells.
-
Overlay the cells with 2 mL of a 1:1 mixture of 2X DMEM with 4% FBS and 1.6% low-melting-point agarose.
-
Allow the agarose to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 1 mL of 10% formaldehyde (B43269) to each well and incubating for at least 4 hours.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayers with 1 mL of crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
IC50 Calculation:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).
-
Protocol 2: Determination of CC50 using MTT Assay
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound in Calu-3 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]
Materials:
-
Calu-3 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed Calu-3 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the different drug concentrations to the wells. Include a vehicle control (DMSO) and a cell-free control (medium only).
-
Incubate for 48 hours at 37°C with 5% CO2 (this incubation time should match the duration of the antiviral assay).
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under the microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
CC50 Calculation:
-
Calculate the percentage of cell viability for each drug concentration compared to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration and determine the CC50 value using a non-linear regression analysis.
-
Conclusion
This compound demonstrates potent in vitro activity against SARS-CoV-2 by targeting multiple host pathways essential for viral replication. Its triple inhibitory mechanism against CDK4/6, PI3K, and BET proteins presents a multifaceted approach to combating COVID-19. The provided protocols offer a framework for the further investigation and characterization of this compound and other host-directed antiviral agents. Further studies, including in vivo efficacy and safety assessments, are warranted to fully evaluate the therapeutic potential of this compound.
References
- 1. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3K/Akt/mTOR pathway: A potential pharmacological target in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR pathway: a potential target for anti-SARS-CoV-2 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR pathway: a potential target for anti-SARS-CoV-2 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 E protein interacts with BRD2 and BRD4 SEED domains and alters transcription in a different way than BET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 E protein interacts with BRD2 and BRD4 SEED domains and alters transcription in a different way than BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Binding of the SARS-CoV-2 envelope E protein to human BRD4 is essential for infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK4/6 inhibitor palbociclib promotes SARS-CoV-2 cell entry by down-regulating SKP2 dependent ACE2 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
Troubleshooting & Optimization
potential off-target effects of SRX3177
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the multi-target inhibitor SRX3177. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental design and interpretation of results related to its on-target and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a potent, triple-activity inhibitor targeting three distinct classes of oncoproteins: Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and the Bromodomain and Extra-Terminal (BET) family of proteins, specifically Bromodomain-containing protein 4 (BRD4).[1][2] This multi-targeted approach is designed to simultaneously disrupt key oncogenic signaling pathways.
Q2: What are the known IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentrations (IC50) for this compound against its intended targets have been determined in in vitro enzymatic assays. These values indicate the concentration of this compound required to inhibit the activity of each target by 50%.
Table 1: In Vitro Enzymatic Inhibition Profile of this compound
| Target Family | Specific Target | IC50 Value |
| CDK | CDK4 | <2.5 nM |
| CDK6 | 3.3 nM | |
| PI3K | PI3Kα | 79 nM |
| PI3Kδ | 83 nM | |
| PI3Kγ | 3.18 µM | |
| BET | BRD4-BD1 | 33 nM |
| BRD4-BD2 | 89 nM |
Data sourced from MedchemExpress and BioSpace.[1]
Q3: What are the known downstream effects of this compound treatment in cancer cell lines?
This compound has been shown to induce a range of downstream effects consistent with the inhibition of its primary targets. These include:
-
Cell Cycle Arrest: Inhibition of CDK4/6 leads to decreased phosphorylation of the Retinoblastoma (Rb) protein, preventing cell cycle progression from G1 to S phase.
-
Apoptosis Induction: Treatment with this compound has been observed to induce programmed cell death (apoptosis) in mantle cell lymphoma (MCL) cell lines.
-
Inhibition of PI3K/AKT Signaling: this compound effectively blocks the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.
-
Suppression of Oncogenic Transcription: By inhibiting BRD4, this compound disrupts the transcriptional programs of key oncogenes such as c-MYC and BCL2. This occurs through the displacement of BRD4 from the promoter and enhancer regions of these genes.
-
Reduced c-MYC Stability: this compound has been shown to decrease the half-life of the c-MYC protein by promoting its degradation through the proteasome.
Q4: Has this compound been profiled for off-target kinase or bromodomain activity?
Based on publicly available information, a comprehensive screening of this compound against a broad panel of kinases and bromodomains has not been published. While the compound was rationally designed for its three target classes, researchers should be aware of the potential for off-target effects, which are common among small molecule inhibitors.[3] It is recommended to perform experiments to verify that the observed phenotype is due to the on-target activity of this compound in your specific model system.
Q5: What is the cytotoxic concentration of this compound in cell culture?
The cytotoxicity of this compound has been evaluated in various cell lines. For example, in Calu-3 lung cancer cells, the half-maximal cytotoxic concentration (CC50) was determined to be 4.57 µM after 48 hours of treatment.[4] It is important to note that this compound has been reported to be significantly less toxic to normal epithelial cells compared to the combination of individual inhibitors targeting PI3K, CDK4/6, and BRD4.[1] Researchers should determine the CC50 in their specific cell line of interest to establish an appropriate experimental concentration range.
Troubleshooting and Experimental Guides
This section provides guidance for addressing specific issues that may arise during experiments with this compound and protocols for key validation experiments.
Issue 1: Distinguishing On-Target vs. Potential Off-Target Effects
Symptom: You observe a phenotype in your cells upon this compound treatment, but you are unsure if it is a direct result of CDK4/6, PI3K, or BRD4 inhibition, or an unintended off-target effect.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment with this compound and correlate the phenotypic changes with the IC50 values for its primary targets. On-target effects should typically occur at concentrations consistent with the inhibition of CDK4/6, PI3K, and/or BRD4.
-
Western Blot Analysis of Downstream Markers: Confirm target engagement by assessing the phosphorylation status or expression levels of key downstream proteins. This is a crucial step to verify that the drug is inhibiting its intended pathways at the concentrations used in your experiments.
-
Use of Control Compounds: Compare the effects of this compound with those of well-characterized, selective inhibitors of CDK4/6 (e.g., Palbociclib), PI3K (e.g., BKM120), and BRD4 (e.g., JQ1). If the phenotype induced by this compound is mimicked by the combination of these individual inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector to see if the phenotype can be reversed. For example, if you hypothesize the effect is due to c-MYC suppression, attempt to restore c-MYC levels and observe the outcome.
Experimental Protocols
Protocol 1: Western Blot Analysis for this compound Target Engagement
This protocol describes how to assess the engagement of this compound with its targets by measuring the phosphorylation of downstream markers.
Methodology:
-
Cell Seeding and Treatment: Seed your cells of interest in 6-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
p-Rb (Ser780 or Ser807/811): To assess CDK4/6 inhibition.
-
Total Rb: As a loading control for p-Rb.
-
p-AKT (Ser473): To assess PI3K inhibition.
-
Total AKT: As a loading control for p-AKT.
-
c-MYC: To assess BRD4 inhibition-mediated downregulation.
-
β-Actin or GAPDH: As a general loading control.
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of Rb and AKT, and a decrease in the total protein level of c-MYC, would indicate successful on-target activity of this compound.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours. Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Cell Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
Expected Outcome: Treatment with this compound is expected to cause an accumulation of cells in the G1 phase of the cell cycle, consistent with CDK4/6 inhibition.
Visualizations
Caption: this compound inhibits PI3K, CDK4/6, and BRD4 signaling pathways.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. SignalRX Pharmaceuticals To Present At The AACR Annual Meeting On Its First-In-Class Triple PI3K/CDK4-6/BRD4 Inhibitor this compound For Treating Cancer - BioSpace [biospace.com]
- 2. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles [mdpi.com]
- 4. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
SRX3177 cytotoxicity in normal versus cancer cells
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with SRX3177. This guide provides in-depth information, troubleshooting advice, and detailed protocols to facilitate your experiments on the cytotoxicity of this compound, particularly its differential effects on normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, single-molecule "triple inhibitor" designed to simultaneously target three key oncogenic pathways.[1] Its mechanism involves the concurrent inhibition of:
-
Phosphatidylinositol-3 Kinase (PI3K): This action blocks the PI3K/Akt signaling pathway, which is crucial for cell growth and survival. This compound's inhibition of PI3K leads to reduced phosphorylation of Akt.[1][2]
-
Cyclin-Dependent Kinases 4 and 6 (CDK4/6): By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. This induces cell cycle arrest in the G1 phase, halting proliferation.[1]
-
Bromodomain and Extra-Terminal Domain (BET) Protein BRD4: this compound is an inhibitor of BRD4, an epigenetic reader. This action blocks BRD4 from binding to chromatin, which in turn downregulates the transcription of key oncogenes like MYC and Cyclin D1, further reinforcing G1 cell cycle arrest.[1][2]
Q2: How does the cytotoxicity of this compound compare between cancer cells and normal cells?
A2: this compound demonstrates significantly higher potency against cancer cells while being substantially less toxic to normal cells.[1] Studies have shown that this compound is approximately 40-fold less toxic to normal epithelial cells compared to a co-administration of individual inhibitors targeting PI3K, CDK4/6, and BRD4.[1][3] This differential effect suggests a favorable therapeutic window.
Q3: What cellular effects can be expected after treating cancer cells with this compound?
A3: Treatment of susceptible cancer cells with this compound leads to potent anti-proliferative and pro-apoptotic effects. Researchers can expect to observe:
-
Induction of G1 Cell Cycle Arrest: A direct consequence of inhibiting CDK4/6 and BRD4.[1]
-
Induction of Apoptosis: The compound effectively triggers programmed cell death.[1][4]
-
Inhibition of Key Signaling Pathways: A reduction in phosphorylated Akt (p-Akt) and phosphorylated Rb (p-Rb) can be detected via methods like Western Blot.[1]
Q4: Is this compound more effective than combining separate inhibitors for each target?
A4: Yes. In cancer cell lines, this compound is reported to be 5-fold more potent than a combination of single inhibitors of PI3K (BKM120), CDK4/6 (palbociclib), and BRD4 (JQ1).[1][3][5] Furthermore, the single-molecule approach of this compound results in markedly lower toxicity to normal cells compared to the combination treatment.[5]
Data Presentation: Cytotoxicity of this compound
The following tables summarize the quantitative data on this compound's potency and cytotoxicity.
Table 1: In Vitro Inhibitory Activity of this compound on Target Enzymes
| Target | IC50 (nM) |
|---|---|
| CDK4 | 2.54 |
| CDK6 | 3.26 |
| PI3Kα | 79.3 |
| PI3Kδ | 83.4 |
| BRD4-BD1 | 32.9 |
| BRD4-BD2 | 88.8 |
Data sourced from SignalRx presentation highlights.[3]
Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cancer Type | Cell Line Panel | Max IC50 (nM) |
|---|---|---|
| Mantle Cell Lymphoma | (Not specified) | 578 |
| Neuroblastoma | (Not specified) | 385 |
| Hepatocellular Carcinoma | (Not specified) | 495 |
These values represent a 19 to 82-fold increase in potency compared to palbociclib.[1]
Table 3: Comparative Cytotoxicity in Cancer vs. Normal Cells
| Cell Type | Compound(s) | Potency / Toxicity Metric | Finding |
|---|---|---|---|
| Huh7 (Hepatocellular Carcinoma) | This compound | IC50 | 5-fold more potent than the combination |
| Huh7 (Hepatocellular Carcinoma) | BKM120 + JQ1 + Palbociclib | IC50 | 3.4 µM |
| Normal Epithelial Cells | This compound | Relative Toxicity | 40-fold less toxic than the combination |
| Normal Tonsillar Epithelial Cells | This compound | Relative Toxicity | 20-fold less toxic than the combination |
Data compiled from multiple studies.[1][3][5]
Mandatory Visualizations
Here are diagrams illustrating key pathways and experimental workflows relevant to this compound research.
Caption: this compound simultaneously inhibits PI3K, CDK4/6, and BRD4 pathways.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Experimental Protocols
1. Cell Viability / Cytotoxicity Assay (MTT Method)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer and normal cell lines of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Plate reader (570 nm absorbance)
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[6]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS, ice-cold
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Culture and treat cells with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. Western Blot for Target Engagement (p-Akt, p-Rb)
This protocol verifies that this compound is engaging its targets within the cell by measuring the phosphorylation status of downstream proteins.
-
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Rb, anti-Rb, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and compare between treated and control groups.
-
Troubleshooting Guide
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and perform a cell count immediately before plating. Always seed cells from a culture in the logarithmic growth phase.[7]
Problem 2: No significant apoptosis is detected after this compound treatment.
-
Possible Causes:
-
Incorrect Timepoint: The selected timepoint may be too early to observe significant apoptosis.
-
Insufficient Drug Concentration: The concentration used may be too low to induce apoptosis in the specific cell line.
-
Cell Line Resistance: The cell line may be inherently resistant to apoptosis induction by this mechanism.
-
-
Solutions:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for apoptosis detection.
-
Dose-Response Experiment: Use a range of concentrations, including those at and above the measured IC50 value.
-
Confirm Target Engagement: Use Western Blot to confirm that this compound is inhibiting p-Akt and p-Rb in your cell line. If the targets are not inhibited, there may be an issue with compound stability or cell permeability.
-
Problem 3: Western Blot shows weak or no signal for phosphorylated proteins (p-Akt, p-Rb).
-
Possible Causes:
-
Sample Degradation: Phosphatase activity may have degraded the phosphorylated proteins during sample preparation.
-
Poor Antibody Quality: The primary antibody may not be specific or sensitive enough.
-
-
Solutions:
-
Use Inhibitors: Always use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times.
-
Antibody Validation: Validate your primary antibody using positive controls (e.g., lysates from cells treated with a known activator of the pathway). Test different antibody concentrations to optimize the signal.
-
Problem 4: High background on Western Blots.
-
Possible Causes:
-
Insufficient Blocking: The blocking step was not effective.
-
High Antibody Concentration: The primary or secondary antibody concentration is too high.
-
Inadequate Washing: Insufficient washing steps to remove unbound antibodies.
-
-
Solutions:
-
Optimize Blocking: Increase blocking time to 1-2 hours or try a different blocking agent (e.g., switch from milk to BSA, or use a commercial blocking solution).[8]
-
Titrate Antibodies: Reduce the concentration of your primary and secondary antibodies.
-
Increase Washes: Increase the number and duration of washes with TBST after antibody incubations.[8]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. A triple action CDK4/6-PI3K-BET inhibitor with augmented cancer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
managing SRX3177 stability and storage conditions
Welcome to the technical support center for SRX3177. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing the stability, storage, and experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data presented for your convenience.
Stability and Storage Conditions
Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental outcomes.
Storage Recommendations Summary
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 2 to 3 years[1][2][3] | Store in a dry, dark environment.[4] |
| 4°C | 2 years[2][3] | For shorter-term storage. | |
| In DMSO | -80°C | 6 months[1][2][3][5] | Use within 6 months for optimal performance.[2][5] |
| -20°C | 1 month[2][3][5] | Recommended for short-term use.[2][5] | |
| 4°C | 2 weeks[1] | For very short-term storage. |
Shipping and Handling
This compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under standard shipping conditions.[4] Upon receipt, it is recommended to store the compound as per the guidelines above.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: this compound is soluble in DMSO.[4] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 25 mg/mL (42.76 mM).[2][3] It is important to use newly opened, hygroscopic DMSO and ultrasonic treatment may be necessary to fully dissolve the compound.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent triple-action inhibitor that simultaneously targets Bromodomain-containing protein 4 (BRD4), Phosphoinositide 3-kinase (PI3K), and Cyclin-dependent kinases 4 and 6 (CDK4/6).[1][4][6] By inhibiting these targets, this compound can suppress the transcription of oncogenes, disrupt cell survival signaling, and arrest the cell cycle, leading to apoptosis in cancer cells.[4]
Q3: What are the known applications of this compound in research?
A3: this compound has demonstrated broad cytotoxic activity against various cancer cell lines, including mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma.[2][3] It has also been shown to have antiviral activity against the Omicron variant of SARS-CoV-2.[7][8]
Q4: What are the IC50 values for this compound against its primary targets?
A4: The half-maximal inhibitory concentrations (IC50) for this compound are as follows:
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected activity | Compound degradation | Ensure the compound has been stored correctly according to the recommended conditions. Use a fresh stock solution. |
| Inaccurate concentration | Verify the calculations for your stock solution and dilutions. Use a calibrated pipette. | |
| Cell line insensitivity | Confirm that your cell line is sensitive to the pathways inhibited by this compound (CDK4/6, PI3K, BRD4). | |
| Precipitation of the compound in cell culture media | Poor solubility | Avoid high concentrations of the final working solution. Ensure the final DMSO concentration in the media is low (typically <0.5%) to maintain solubility. |
| Media components | Some media components may interact with the compound. Test solubility in your specific media at the desired concentration before the experiment. | |
| Observed cytotoxicity in control cells | High DMSO concentration | Prepare a vehicle control with the same final concentration of DMSO to assess its effect on cell viability. Keep DMSO concentration as low as possible. |
| Off-target effects | While this compound is a targeted inhibitor, off-target effects can occur at higher concentrations. Perform a dose-response curve to determine the optimal concentration with minimal non-specific toxicity.[9] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on the effect of this compound on Calu-3 cells.[7]
-
Cell Seeding: Plate Calu-3 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. The concentrations used in one study ranged from 0.05 to 20 μM.[2][3] Add the diluted compound to the cells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[2][3]
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50). For this compound in Calu-3 cells, a CC50 of 4.57 μM has been reported.[2][7]
2. Cycloheximide (B1669411) (CHX) Chase Assay for Protein Stability
This protocol is based on the investigation of c-Myc protein stability in JeKo-1 cells treated with this compound.[7]
-
Cell Treatment: Treat JeKo-1 cells with 1 μM of this compound or DMSO as a control.
-
Protein Synthesis Inhibition: Add cycloheximide (CHX) to the cells to inhibit new protein synthesis.
-
Time Course Lysis: Lyse the cells at different time points after CHX addition (e.g., 0, 0.5, 1, 2, 3 hours).[3]
-
Western Blotting: Perform Western blot analysis on the cell lysates to detect the levels of the protein of interest (e.g., c-Myc).
-
Data Analysis: Quantify the protein band intensities and plot them against time to determine the protein half-life. A reduction in protein stability was observed for c-Myc with this compound treatment.[2][7] To confirm proteasome-dependent degradation, cells can be pre-treated with a proteasome inhibitor like MG-132.[7]
Visualizations
This compound Triple-Action Signaling Pathway
Caption: this compound inhibits PI3K, CDK4/6, and BRD4 pathways.
General Experimental Workflow for this compound
Caption: A general workflow for in vitro experiments using this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound产品说明书 [selleck.cn]
- 7. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some cancer drugs in clinical trials don't work by hitting their targets | Science Codex [sciencecodex.com]
troubleshooting inconsistent results with SRX3177
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the generation of robust and reproducible data when working with the multi-kinase inhibitor SRX3177.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Compound Handling and Storage
Q1: I am observing inconsistent results between experiments. Could it be related to how I am handling this compound?
A1: Yes, improper handling and storage of this compound can be a significant source of variability. This compound is soluble in DMSO, and it is crucial to follow proper storage procedures to maintain its stability and activity.[1][2][3][4][5]
Recommendations:
-
Storage of Dry Compound: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO. For example, a 10 mM stock solution can be prepared.[2][3]
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
-
Working Dilutions: When preparing working dilutions in aqueous media, be aware that the compound may precipitate. It is recommended to vortex or sonicate the solution to ensure it is fully dissolved. The final concentration of DMSO in your cell culture media should be kept low (typically ≤ 0.1%) to minimize solvent-induced artifacts.[6]
Q2: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A2: It is not uncommon for compounds to precipitate out of DMSO, especially after temperature fluctuations. Gently warm the solution to 37°C and vortex or sonicate until the precipitate is redissolved. Always visually inspect your stock solution for any precipitation before making your working dilutions.
Section 2: Inconsistent Cellular Assay Results
Q3: The IC50 value of this compound varies significantly between my cell viability assays. What could be the cause?
A3: Inconsistent IC50 values can stem from several factors, particularly for a multi-targeted inhibitor like this compound which affects cell cycle, survival, and transcription.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[6] |
| Inconsistent Incubation Times | Standardize all incubation times and temperatures precisely. Use a multi-channel pipette for simultaneous addition of reagents.[6] |
| Compound Solubility in Media | Visually inspect for precipitation when diluting the DMSO stock in your culture medium. If precipitation occurs, try vortexing or sonicating the diluted solution. |
| Cell Line Heterogeneity | Ensure you are using a consistent passage number of your cell line, as cellular responses can change over time in culture. |
| Assay Readout Timing | The multi-faceted mechanism of this compound means that different effects manifest at different times. An early time point might primarily reflect PI3K inhibition, while later time points will incorporate the effects of CDK4/6 and BRD4 inhibition on cell cycle and transcription. A time-course experiment is recommended to determine the optimal endpoint. |
Logical Flow for Troubleshooting Inconsistent IC50 Values:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q4: I am not seeing the expected downstream effects on all three pathways (CDK4/6, PI3K, and BRD4) simultaneously. Why might this be?
A4: The kinetics and cellular context can influence the observable effects on each pathway.
-
Temporal Differences: Inhibition of PI3K signaling (e.g., reduced p-Akt) is often a rapid event, observable within a few hours. In contrast, the consequences of CDK4/6 inhibition (G1 arrest) and BRD4 inhibition (changes in gene expression, like c-Myc downregulation) may take longer to become apparent (e.g., 24-48 hours).
-
Cellular Context: The relative dependence of your cell line on each of these pathways will dictate the magnitude of the observed effect. For example, a cell line with a PIK3CA mutation may show a more pronounced response to the PI3K inhibitory activity of this compound.
-
Feedback Mechanisms: Inhibition of one pathway can sometimes lead to compensatory activation of another, which can complicate the interpretation of results from a multi-targeted inhibitor.[6]
Section 3: Target-Specific Assay Troubleshooting
Q5: My Western blot for phosphorylated Rb (a CDK4/6 target) shows high background. How can I improve this?
A5: High background in Western blotting can obscure your results. Here are some common causes and solutions when probing for phospho-proteins:
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the concentration of your blocking agent (e.g., 5% BSA in TBST). For phospho-antibodies, BSA is generally preferred over milk, as milk contains casein, a phosphoprotein. Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST). |
| Overexposure | Reduce the film exposure time or the sensitivity of your detection reagent. |
Q6: I am performing a ChIP-seq experiment to look at BRD4 occupancy, but I am getting low signal/yield after immunoprecipitation with this compound treatment. What are some possible reasons?
A6: Low signal in a ChIP experiment can be due to several factors, especially when assessing the displacement of a protein by an inhibitor.
| Potential Cause | Troubleshooting Step |
| Insufficient Cross-linking | Over-crosslinking can mask epitopes. Try reducing the formaldehyde (B43269) incubation time (e.g., to 5-10 minutes). Ensure the cross-linking reaction is properly quenched with glycine. |
| Inefficient Chromatin Shearing | Optimize sonication to achieve a fragment size of 200-500 bp. Inadequate shearing will lead to poor immunoprecipitation efficiency. |
| Ineffective Inhibition | Ensure that the concentration and duration of this compound treatment are sufficient to displace BRD4 from chromatin. A time-course and dose-response experiment may be necessary. |
| Not Enough Starting Material | For ChIP, it is recommended to use an adequate amount of chromatin, typically from 1-5 million cells per immunoprecipitation. |
| Antibody Issues | Use a ChIP-validated antibody for BRD4. Ensure you are using the recommended amount of antibody for your IP. |
Data Presentation
Table 1: In Vitro Inhibitory Potency (IC50) of this compound
| Target | IC50 (nM) |
| CDK4 | <2.5 |
| CDK6 | 3.3 |
| PI3Kα | 79 |
| PI3Kδ | 83 |
| PI3Kγ | 3180 |
| BRD4 BD1 | 33 |
| BRD4 BD2 | 89 |
Data sourced from MedchemExpress product datasheet.[2][3]
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound Target Engagement
This protocol is designed to assess the effect of this compound on the phosphorylation of Rb (a CDK4/6 target), the phosphorylation of Akt (a PI3K target), and the expression of c-Myc (a downstream target of BRD4).
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-phospho-Akt (Ser473), anti-c-Myc, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for BRD4 Occupancy
This protocol is for assessing the displacement of BRD4 from the MYC promoter by this compound.
-
Cell Treatment and Cross-linking:
-
Culture cells (e.g., Mino) to ~80-90% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for an optimized duration (e.g., 4-8 hours).[7][8]
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with an anti-BRD4 antibody or a negative control IgG overnight at 4°C.[9]
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads with a series of buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-links and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using a commercial DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the MYC promoter and a negative control region.
-
Analyze the data as "percent input" or "fold enrichment" over the IgG control.
-
Mandatory Visualization
Signaling Pathway Diagrams
Caption: this compound mechanism of action on its three target pathways.
Experimental Workflow Diagram
Caption: Western blot workflow for this compound target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: SRX3177 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the novel triple inhibitor, SRX3177.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its molecular targets?
This compound is a novel small-molecule inhibitor that simultaneously targets three key oncogenic pathways.[1] It is a potent, ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), phosphoinositide 3-kinase (PI3K), and the bromodomain and extraterminal (BET) protein BRD4.[1][2] By targeting these three distinct cancer-driving mechanisms, this compound is designed to achieve a more potent and durable anti-cancer effect compared to single-target agents.[2]
Q2: What is the rationale for targeting CDK4/6, PI3K, and BRD4 simultaneously?
The simultaneous inhibition of these three pathways is intended to create a multi-pronged attack on cancer cell proliferation and survival.[2]
-
CDK4/6 inhibition leads to cell cycle arrest in the G1 phase.[1]
-
PI3K inhibition blocks a critical survival signaling pathway.[2]
-
BRD4 inhibition downregulates the transcription of key oncogenes like MYC and cyclin D1, further promoting cell cycle arrest.[1]
This triple inhibition is hypothesized to be more efficacious and less prone to resistance than targeting each pathway individually.[2]
Q3: What kind of anti-cancer activity has been observed with this compound?
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, including mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma.[1] It has shown significantly greater potency compared to single inhibitors of its target pathways and has been effective in overcoming resistance to other targeted therapies, such as the BTK inhibitor ibrutinib (B1684441) in mantle cell lymphoma.[3] Furthermore, this compound has been shown to be significantly less toxic to normal cells compared to a combination of three separate inhibitors targeting CDK4/6, PI3K, and BRD4.[1][2]
Troubleshooting Guides
Issue 1: Decreased sensitivity or acquired resistance to this compound in our cancer cell line model.
Possible Cause 1: Alterations in Drug Target
-
Hypothesis: Mutations in the drug-binding sites of CDK4, CDK6, PI3K, or BRD4 may prevent this compound from effectively engaging its targets.
-
Troubleshooting/Investigation:
-
Sequence the target genes: Perform Sanger or next-generation sequencing of the coding regions of CDK4, CDK6, PIK3CA (and other relevant PI3K subunits), and BRD4 in both the parental (sensitive) and resistant cell lines to identify any acquired mutations.
-
Molecular modeling: If mutations are identified, use in silico modeling to predict their impact on the binding of this compound.
-
Functional validation: Introduce the identified mutations into the parental cell line using CRISPR-mediated gene editing to confirm their role in conferring resistance.[4]
-
Possible Cause 2: Activation of Compensatory Signaling Pathways
-
Hypothesis: Cancer cells may develop resistance by upregulating alternative signaling pathways to bypass the effects of this compound. This could involve the activation of other cell cycle kinases, parallel survival pathways, or different transcriptional regulators.
-
Troubleshooting/Investigation:
-
Phospho-proteomic and transcriptomic analysis: Use techniques like mass spectrometry-based phospho-proteomics and RNA sequencing to compare the signaling landscapes of parental and resistant cells, both with and without this compound treatment. This can help identify upregulated pathways in the resistant cells.
-
Western blotting: Validate the findings from proteomics and transcriptomics by examining the phosphorylation status and expression levels of key proteins in the suspected compensatory pathways.
-
Combination therapy: Test the efficacy of combining this compound with inhibitors of the identified compensatory pathways to see if sensitivity can be restored in the resistant cells.
-
Possible Cause 3: Increased Drug Efflux
-
Hypothesis: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or breast cancer resistance protein (BCRP/ABCG2), can lead to increased efflux of this compound from the cancer cells, reducing its intracellular concentration and efficacy.[5][6]
-
Troubleshooting/Investigation:
-
Gene and protein expression analysis: Use qRT-PCR and Western blotting to compare the expression levels of various ABC transporter genes (ABCB1, ABCG2, etc.) in parental and resistant cells.
-
Efflux pump inhibition: Treat resistant cells with known ABC transporter inhibitors (e.g., verapamil, elacridar) in combination with this compound to determine if this restores sensitivity.
-
Intracellular drug accumulation assay: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to measure and compare the intracellular concentration of this compound in parental and resistant cells over time.
-
Issue 2: High variability in IC50 values for this compound across experiments.
-
Possible Cause: Inconsistent experimental conditions can significantly affect the measured potency of a drug.
-
Troubleshooting/Investigation:
-
Standardize cell seeding density: Ensure that cells are seeded at a consistent density for all experiments, as cell density can influence drug response.[7]
-
Monitor cell health and passage number: Use cells that are in the logarithmic growth phase and within a consistent range of passage numbers.
-
Consistent drug preparation and storage: Prepare fresh dilutions of this compound from a validated stock solution for each experiment and follow recommended storage conditions.
-
Uniform assay duration: Maintain a consistent duration of drug exposure across all experiments.[7]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Cell Line | IC50 (nM) | Reference |
| Enzymatic Assays | ||
| CDK4 | 2.54 | [1] |
| CDK6 | 3.26 | [1] |
| PI3Kα | 79.3 | [1] |
| PI3Kδ | 83.4 | [1] |
| BRD4 (BD1) | 32.9 | [1] |
| BRD4 (BD2) | 88.8 | [1] |
| Cell-Based Assays | ||
| Mantle Cell Lymphoma (JeKo-1) | 340 | [3] |
| Mantle Cell Lymphoma (Mino) | 29 | [3] |
| Mantle Cell Lymphoma (Rec-1) | 630 | [3] |
| Mantle Cell Lymphoma (Ibrutinib-resistant JeKo-1) | 150 | [3] |
| Neuroblastoma | 385 (maximal) | [1] |
| Hepatocellular Carcinoma | 495 (maximal) | [1] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[4][8]
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial drug exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
-
Dose escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound by 1.5- to 2-fold.[8] If significant cell death occurs, reduce the fold-increase to 1.1- to 1.5-fold.[8]
-
Repeat dose escalation: Continue this process of stepwise dose escalation. At each step, allow the cell population to stabilize and resume proliferation before the next concentration increase.
-
Characterize resistant population: After several months of continuous culture, the resulting cell population should exhibit a significantly higher IC50 for this compound compared to the parental line.[8]
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the resistance induction process.
Protocol 2: Cell Viability Assay to Compare Parental and Resistant Cell Lines
This protocol uses a tetrazolium-based (MTT) assay to compare the sensitivity of parental and this compound-resistant cell lines.[9]
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells in triplicate with a serial dilution of this compound for 72 hours. Include DMSO-treated wells as a vehicle control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 values for both cell lines by plotting the percentage of cell viability against the drug concentration and fitting the data to a nonlinear regression curve. A significant increase in the IC50 value for the resistant line confirms the resistance phenotype.[8]
Visualizations
Caption: Signaling pathways targeted by this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of novel CDK4/6-PI3K-BRD4 inhibitor this compound for augmented anti-cancer activity - Guillermo Morales [grantome.com]
- 3. ashpublications.org [ashpublications.org]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Mitigating SRX3177-Induced Cellular Stress Responses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with SRX3177-induced cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, triple-action small molecule inhibitor that simultaneously targets three key oncogenic pathways: cyclin-dependent kinases 4 and 6 (CDK4/6), phosphoinositide 3-kinase (PI3K), and the bromodomain and extra-terminal (BET) proteins.[1] By inhibiting these targets, this compound is designed to induce cell cycle arrest and apoptosis in cancer cells.[2]
Q2: What are the expected cellular responses to this compound treatment?
The primary and expected cellular responses to this compound treatment are cell cycle arrest, typically at the G1 phase, and the induction of apoptosis (programmed cell death).[2] Researchers can also expect to see a decrease in the stability and transcription of oncogenes regulated by BET proteins, such as c-Myc.[1]
Q3: What are the potential off-target effects or unexpected cellular stress responses that can be induced by this compound?
Due to its multi-targeted nature, this compound may induce complex cellular stress responses beyond its intended on-target effects. Given that it inhibits PI3K and BET proteins, there is a potential for the induction of oxidative stress and endoplasmic reticulum (ER) stress, respectively.[3][4] Unexpectedly high levels of cytotoxicity, even at low concentrations, or the activation of unforeseen signaling pathways could be indicative of such stress responses.
Q4: How can I determine if this compound is inducing oxidative stress in my cell line?
The presence of oxidative stress can be determined by measuring the levels of reactive oxygen species (ROS) within the cells. A common method for this is using the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.[5] An increase in fluorescence intensity in this compound-treated cells compared to control cells would indicate an induction of oxidative stress.
Q5: What are the signs of endoplasmic reticulum (ER) stress, and how can I test for it after this compound treatment?
ER stress is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, which in turn activates the unfolded protein response (UPR). Key markers of UPR activation that can be assessed by Western blotting include the phosphorylation of PERK and eIF2α, and the increased expression of ATF4, CHOP, and GRP78/BiP.[6][7] An upregulation of these markers in response to this compound would suggest the induction of ER stress.
Troubleshooting Guides
Problem 1: Higher than expected cytotoxicity or cell death at low concentrations of this compound.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Induction of Oxidative Stress: The PI3K inhibitory activity of this compound may lead to the generation of reactive oxygen species (ROS), causing cellular damage and death.[3][8] | 1. Assess ROS levels: Use a fluorescent probe like DCFH-DA to quantify ROS production. 2. Co-treatment with antioxidants: Treat cells with N-acetylcysteine (NAC) (a common ROS scavenger) alongside this compound to determine if cytotoxicity is reduced. |
| Induction of Endoplasmic Reticulum (ER) Stress: The BET inhibitory component of this compound can disrupt protein homeostasis, leading to ER stress and apoptosis.[4][9] | 1. Monitor UPR markers: Perform Western blot analysis for key ER stress markers such as p-PERK, p-eIF2α, ATF4, and CHOP. 2. Use of chemical chaperones: Co-treat cells with a chemical chaperone like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) to help alleviate ER stress. |
| Off-target Kinase Inhibition: Although designed to be selective, off-target effects on other kinases can contribute to toxicity. | 1. Perform kinome profiling: If available, use kinome profiling services to identify unintended kinase targets of this compound in your specific cell model. 2. Dose titration: Carefully titrate this compound to the lowest effective concentration to minimize off-target effects. |
Problem 2: Inconsistent or variable experimental results with this compound.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Cell Line Heterogeneity: Different cancer cell lines can have varying sensitivities to the different inhibitory activities of this compound. | 1. Characterize your cell line: Ensure the genetic background of your cell line is well-documented, particularly the status of the PI3K/AKT/mTOR and cell cycle pathways. 2. Test multiple cell lines: If possible, validate key findings in more than one cell line to ensure the observed effects are not cell-type specific. |
| Compound Stability and Handling: Improper storage or handling of this compound can lead to degradation and loss of activity. | 1. Follow storage recommendations: Store this compound as recommended by the supplier, typically desiccated and protected from light. 2. Prepare fresh solutions: Prepare working solutions of this compound fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
| Assay-Specific Artifacts: The method used to assess cell viability or stress can be prone to artifacts. | 1. Use orthogonal assays: Confirm key results using at least two different assay methods (e.g., for apoptosis, use both Annexin V staining and caspase activity assays). 2. Include proper controls: Always include vehicle-only controls, and for stress assays, include positive and negative controls. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| JeKo-1 | Mantle Cell Lymphoma | Not explicitly stated, but used at 1 µM for experiments[1] |
| Mino | Mantle Cell Lymphoma | Not explicitly stated, but used at 1 µM for experiments[1] |
| Huh7 | Hepatocellular Carcinoma | Not explicitly stated, treatment at 30 mg/kg in xenograft model[2] |
| CHLA-255 | Neuroblastoma | Not explicitly stated, used at IC50 and IC10 concentrations[2] |
| Calu-3 | Lung Carcinoma | 0.25[1][10] |
Experimental Protocols
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (provided with the kit)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound as described in the apoptosis protocol.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry.
-
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to measure levels of intracellular ROS.[5]
-
Materials:
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free culture medium
-
Positive control (e.g., H₂O₂)
-
Negative control (e.g., N-acetylcysteine, NAC)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Treat cells with this compound, H₂O₂ (positive control), and this compound + NAC (negative control) for the desired time.
-
Remove the treatment medium and wash cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.
-
Wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
Western Blot for ER Stress Markers
This protocol is for detecting the expression levels of key proteins in the Unfolded Protein Response (UPR) pathway.[6][11]
-
Materials:
-
This compound
-
Tunicamycin or Thapsigargin (positive controls for ER stress)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-PERK, p-eIF2α, ATF4, CHOP, GRP78/BiP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Treat cells with this compound and a positive control (e.g., tunicamycin) for an appropriate time (e.g., 6-24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: this compound inhibits CDK4/6, PI3K, and BET pathways, leading to cell cycle arrest and apoptosis.
Caption: A troubleshooting workflow for addressing high cytotoxicity induced by this compound.
Caption: Experimental workflow for the detection of this compound-induced reactive oxygen species (ROS).
References
- 1. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BET bromodomain inhibitors synergize with ATR inhibitors to induce DNA damage, apoptosis, senescence-associated secretory pathway and ER stress in Myc-induced lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/mTOR inhibitors promote G6PD autophagic degradation and exacerbate oxidative stress damage to radiosensitize small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-inhibition of BET and proteasome enhances ER stress and Bim-dependent apoptosis with augmented cancer therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes with SRX3177 Treatment
Welcome to the technical support center for SRX3177, a potent triple inhibitor of PI3K, CDK4/6, and BRD4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected phenotypes that may arise during preclinical experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that simultaneously targets three key oncogenic pathways. It is an ATP-competitive inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and a BET (Bromodomain and Extra-Terminal domain) inhibitor targeting BRD4.[1] This multi-targeted approach is designed to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in cancer cells.[1]
Q2: What are the expected downstream effects of this compound treatment?
Based on its targets, this compound is expected to:
-
Inhibit PI3K signaling: This leads to a decrease in the phosphorylation of AKT (p-AKT), a key downstream effector.
-
Inhibit CDK4/6 activity: This results in reduced phosphorylation of the Retinoblastoma protein (p-Rb), leading to G1 cell cycle arrest.[1]
-
Inhibit BRD4 function: This disrupts the transcription of key oncogenes, most notably c-MYC.[2]
Q3: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, including those from mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma.[1] It has also been shown to overcome ibrutinib (B1684441) resistance in mantle cell lymphoma cell lines.[3]
Q4: Is this compound toxic to normal cells?
Preclinical studies have suggested that this compound is significantly less toxic to normal epithelial cells compared to the combination of single inhibitors targeting PI3K, CDK4/6, and BRD4.[1][4]
Troubleshooting Unexpected Phenotypes
Researchers may occasionally observe phenotypes that are not immediately consistent with the expected mechanism of action of this compound. This section provides guidance on interpreting and investigating such results.
Scenario 1: Paradoxical Activation of a Pro-Survival Pathway
Question: I've treated my cancer cell line with this compound and, while I see the expected decrease in p-Rb and c-MYC, I'm observing a paradoxical increase in the phosphorylation of a downstream effector in the MAPK/ERK pathway (e.g., p-ERK). Why is this happening?
Possible Explanations and Troubleshooting Steps:
-
Feedback Loops: Inhibition of the PI3K/AKT/mTOR pathway can sometimes lead to the activation of alternative survival pathways through the relief of negative feedback loops. The PI3K/AKT and MAPK/ERK pathways are known to have complex crosstalk.
-
Cellular Context: The specific genetic background of your cell line (e.g., mutations in RAS or other MAPK pathway components) can influence its response to pathway inhibition.
-
Off-Target Effects: While this compound is a potent inhibitor of its three main targets, like all small molecules, it may have off-target effects at higher concentrations. However, off-target effects are a common mechanism of action for many cancer drugs.[5][6]
Suggested Experimental Workflow:
Scenario 2: Cell Cycle Arrest without Significant Apoptosis
Question: My cell cycle analysis shows a clear G1 arrest after this compound treatment, as expected. However, my apoptosis assays (e.g., Annexin V/PI staining) show only a modest increase in cell death, even after prolonged incubation. Why aren't the cells dying?
Possible Explanations and Troubleshooting Steps:
-
Cytostatic vs. Cytotoxic Effects: In some cell lines, the dominant effect of this compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death). This can be dependent on the cellular context and the presence of other survival signals.
-
Induction of Senescence: Potent G1 arrest can sometimes lead to a state of cellular senescence, a form of irreversible growth arrest where cells remain viable but do not divide.
-
Apoptosis Assay Timing: The peak of apoptosis may occur at a later time point than you have assayed.
Suggested Experimental Workflow:
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across its primary targets and in various cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition Profile of this compound
| Target | IC50 (nM) |
| CDK4 | 2.54 |
| CDK6 | 3.26 |
| PI3Kα | 79.3 |
| PI3Kδ | 83.4 |
| BRD4-BD1 | 32.9 |
| BRD4-BD2 | 88.8 |
Data sourced from SignalRx Pharmaceuticals Inc. press release.[4]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Maximal IC50 (nM) |
| JeKo-1 | Mantle Cell Lymphoma | 578 |
| Neuroblastoma Panel | Neuroblastoma | 385 |
| Hepatocellular Carcinoma Panel | Hepatocellular Carcinoma | 495 |
Data sourced from an AACR Annual Meeting abstract.[1]
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathways targeted by this compound and their downstream effects.
Experimental Protocols
Western Blot for Pathway Analysis
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-p-Rb, anti-c-MYC, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: Harvest cells and wash with cold PBS.
-
Fixation: Fix cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash cells to remove ethanol and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on fluorescence intensity.[6][7]
Apoptosis Assay using Annexin V/PI Staining
-
Cell Harvest: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.[1][2][5]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - GH [thermofisher.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Technical Support Center: SRX3177 Assay Interference and Control Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing SRX3177, a potent triple-action inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-kinase (PI3K), and the Bromodomain and Extra-Terminal (BET) protein BRD4. Due to its multi-targeted nature, this compound can lead to complex cellular effects that may interfere with common experimental assays. This resource is designed to help you identify and mitigate these potential interferences.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that simultaneously targets three key oncogenic pathways.[1]
-
CDK4/6 Inhibition: It is a potent, ATP-competitive inhibitor of CDK4 and CDK6, which are critical for cell cycle progression. Inhibition of CDK4/6 leads to decreased phosphorylation of the Retinoblastoma (Rb) protein, preventing the release of E2F transcription factors and causing cell cycle arrest in the G1 phase.[1][2]
-
PI3K Inhibition: It targets the alpha and delta isoforms of PI3K, key components of a signaling pathway that promotes cell survival, proliferation, and growth. Downstream effects of PI3K inhibition include a decrease in Akt phosphorylation.[1][3]
-
BRD4 Inhibition: It inhibits the BD1 and BD2 bromodomains of BRD4, an epigenetic reader that regulates the transcription of key oncogenes like MYC. By blocking BRD4, this compound downregulates the transcription of these critical genes, further contributing to cell cycle arrest.[1][3]
This triple-action mechanism is designed to create a multi-pronged attack on cancer cell signaling pathways.[1][3]
Troubleshooting Guides
Issue 1: Unexpected results in cell viability or cytotoxicity assays.
Q2: My cell viability assay (e.g., MTT, MTS, CellTiter-Glo®) shows a decrease in signal, but I'm not sure if it's due to cell death (cytotoxicity) or inhibition of proliferation (cytostasis). How can I distinguish between these effects?
This is a critical question when working with this compound, as its CDK4/6 inhibition is designed to induce cell cycle arrest (a cytostatic effect), while its combined pathway inhibition can also lead to apoptosis (a cytotoxic effect).[1][4] Standard endpoint viability assays that measure metabolic activity or ATP content often cannot distinguish between these two outcomes.[5]
Control Experiment: Differentiating Cytostatic vs. Cytotoxic Effects
To resolve this, you should complement your initial viability assay with methods that specifically measure cell death and cell proliferation over time.
Experimental Protocol:
-
Cell Seeding: Plate your cells at a density that allows for several population doublings over the course of the experiment.
-
Treatment: Treat cells with this compound at various concentrations alongside a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Time-Course Analysis: At multiple time points (e.g., 24, 48, 72 hours), perform the following parallel assays:
-
Cell Counting: Harvest and count the total number of cells in designated wells using a hemocytometer or an automated cell counter. A cytostatic effect will result in a plateau of cell numbers, while a cytotoxic effect will lead to a decrease in cell numbers below the initial seeding density.
-
Apoptosis Assay: Stain cells with Annexin V and a viability dye like Propidium Iodide (PI) or DAPI and analyze by flow cytometry.[4] An increase in the Annexin V positive population indicates apoptosis (cytotoxicity).[6][7]
-
Membrane Integrity Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of necrotic cell death.[5]
-
Data Interpretation:
| Observation | Interpretation |
| Cell number plateaus; Low Annexin V/PI staining. | Predominantly Cytostatic Effect |
| Cell number decreases; High Annexin V/PI staining. | Predominantly Cytotoxic Effect |
| Cell number plateaus; High Annexin V/PI staining. | Combination of Cytostatic and Cytotoxic Effects |
Q3: In my CellTiter-Glo® (ATP-based) assay, I see a much stronger inhibitory effect with this compound than in my MTT assay. Why might this be?
This discrepancy can arise from this compound's multi-target profile. The CellTiter-Glo® assay measures ATP levels as a surrogate for cell viability.[8][9] this compound inhibits the PI3K/Akt/mTOR pathway, which is a major regulator of cellular metabolism and ATP production.[1][10] Therefore, this compound can directly reduce cellular ATP levels, leading to a drop in the luminescent signal that may be independent of, or exaggerated compared to, its actual effect on cell number or mitochondrial reductase activity (measured by MTT assays).
Control Experiment: ATP Depletion Check
This experiment will determine if this compound directly interferes with the ATP levels in your cells, independent of cell death.
Experimental Protocol:
-
Parallel Plates: Seed two identical plates of your cells.
-
Treatment: Treat both plates with a serial dilution of this compound and controls for the same duration (e.g., 24 hours).
-
Assay Performance:
-
ATP Standard Curve (Optional but Recommended): To ensure the compound is not directly inhibiting the luciferase enzyme in the CellTiter-Glo® reagent, you can perform an ATP standard curve in the presence and absence of this compound.[8][12]
Data Interpretation:
-
If the IC50 from the CellTiter-Glo® assay is significantly lower than that from the MTT assay or cell count, it suggests that this compound is causing ATP depletion that contributes to the signal reduction.
-
This does not invalidate the CellTiter-Glo® result but adds important mechanistic insight. The ATP depletion itself may be a key part of this compound's anti-cancer activity.
Issue 2: Unexpected results in reporter gene assays (e.g., Luciferase, GFP).
Q4: I am using a luciferase reporter to study a specific transcription factor, but treatment with this compound is decreasing my signal. How do I know if this is a real effect on my pathway or an off-target effect?
This compound's inhibition of BRD4 can cause widespread transcriptional changes, which can interfere with reporter assays.[1] BRD4 is a general transcriptional co-activator, and its inhibition can lead to a global, non-specific decrease in transcription, including the transcription of your luciferase or GFP reporter gene. This can be misinterpreted as specific inhibition of your pathway of interest.
Control Experiment: Differentiating Specific vs. General Transcriptional Effects
This control is essential to validate any results from reporter assays.
Experimental Protocol:
-
Co-transfection with a Constitutive Reporter: In your experiment, co-transfect your cells with two plasmids:
-
Plasmid 1: Your experimental reporter (e.g., NF-κB-luciferase).
-
Plasmid 2: A control reporter driven by a strong, constitutive promoter that is known to be BRD4-independent (e.g., a minimal TK promoter driving Renilla luciferase or a different fluorescent protein). If a BRD4-independent promoter is not known for your system, a commonly used strong viral promoter like CMV can be used, but results should be interpreted with caution.
-
-
Treatment: Treat the co-transfected cells with this compound, a vehicle control, and a positive control for your pathway.
-
Dual-Luciferase® or Ratiometric Measurement: Measure the activity of both reporters. Normalize the signal from your experimental reporter to the signal from the constitutive control reporter.
Data Interpretation:
-
Scenario A: The activity of both your experimental reporter and the constitutive reporter decrease upon this compound treatment. This suggests a general, non-specific effect on transcription, likely due to BRD4 inhibition. The normalized ratio may show little to no change, indicating your pathway of interest is not specifically affected.
-
Scenario B: The activity of your experimental reporter decreases significantly, while the constitutive reporter remains stable or decreases to a much lesser extent. This provides stronger evidence that this compound is specifically inhibiting your pathway of interest.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound across various cancer cell lines, including its effects on the cell cycle and apoptosis.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Mantle Cell Lymphoma (Jeko-1) | Enzymatic | IC50 (CDK4) | 2.54 nM | [1] |
| Enzymatic | IC50 (CDK6) | 3.26 nM | [1] | |
| Enzymatic | IC50 (PI3Kα) | 79.3 nM | [1] | |
| Enzymatic | IC50 (BRD4-BD1) | 32.9 nM | [1] | |
| Cell Viability | IC50 | 578 nM | [1] | |
| Apoptosis (Annexin V) | % Apoptotic Cells (24h, IC50) | ~40% | [4] | |
| Cell Cycle (PI Staining) | % G1 Arrest (24h, IC50) | Significant Increase | [4] | |
| Neuroblastoma (CHLA-255) | Cell Viability | IC50 | 385 nM | [1] |
| Apoptosis (Annexin V) | % Apoptotic Cells (24h, IC50) | ~35% | [4] | |
| Cell Cycle (PI Staining) | % G1 Arrest (24h, IC50) | Significant Increase | [4] | |
| Hepatocellular Carcinoma (Huh7) | Cell Viability | IC50 | 495 nM | [1] |
| Apoptosis (Annexin V) | % Apoptotic Cells (24h, IC50) | ~25% | [4] | |
| Cell Cycle (PI Staining) | % G1 Arrest (24h, IC50) | Significant Increase | [4] |
Visualizations
Signaling Pathway of this compound
Caption: this compound simultaneously inhibits PI3K, CDK4/6, and BRD4.
Experimental Workflow: Differentiating Cytostatic and Cytotoxic Effects
Caption: Workflow for distinguishing cytostatic vs. cytotoxic effects.
Logic Diagram: Troubleshooting a Reporter Gene Assay
References
- 1. A label-free, impedance-based real time assay to identify drug-induced toxicities and differentiate cytostatic from cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of proliferation status and cell cycle phase on the responses of single cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. ATP cell viability assay | RE-Place [re-place.be]
- 10. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 11. promega.com [promega.com]
- 12. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
Technical Support Center: Improving Reproducibility of SRX3177 Experiments
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for conducting experiments with the novel triple-action inhibitor, SRX3177. Our goal is to enhance experimental reproducibility by offering detailed protocols, troubleshooting guides, and a centralized repository of key data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor that simultaneously targets three key oncogenic pathways. It is a triple inhibitor of Phosphoinositide 3-kinase (PI3K), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and the Bromodomain and Extra-Terminal (BET) protein BRD4.[1] By inhibiting these targets, this compound disrupts cancer cell signaling, leading to cell cycle arrest and apoptosis.[1]
Q2: What are the downstream effects of this compound treatment?
A2: this compound has been shown to inhibit the phosphorylation of Akt (a downstream effector of PI3K) and Retinoblastoma protein (Rb) (a downstream effector of CDK4/6).[1] It also blocks the binding of BRD4 to chromatin, leading to the downregulation of oncogenes like c-Myc.[1]
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, including those from mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma.[1]
Q4: What is the solubility and stability of this compound in cell culture?
A4: While specific stability data in all types of cell culture media is not extensively published, it is crucial to ensure proper dissolution. This compound is typically dissolved in DMSO to create a stock solution. It is recommended to test the solubility and stability in your specific cell culture medium, especially for long-term experiments, to avoid precipitation or degradation. Problems with solubility can lead to inaccurate effective concentrations.
Quantitative Data Summary
The following tables summarize the inhibitory activity and cellular potency of this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| CDK4 | 2.54 |
| CDK6 | 3.26 |
| PI3Kα | 79.3 |
| PI3Kδ | 83.4 |
| BRD4 (BD1) | 32.9 |
| BRD4 (BD2) | 88.8 |
Data sourced from AACR Annual Meeting 2017 abstract.[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Maximal IC₅₀ (nM) |
| Mantle Cell Lymphoma Panel | Mantle Cell Lymphoma | 578 |
| Neuroblastoma Panel | Neuroblastoma | 385 |
| Hepatocellular Carcinoma Panel | Hepatocellular Carcinoma | 495 |
Data sourced from AACR Annual Meeting 2017 abstract.[1]
Signaling Pathway and Experimental Workflows
To aid in the conceptual understanding of this compound's mechanism and its experimental evaluation, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Western Blot for Akt and Rb Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of its downstream targets, Akt and Rb.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-Akt, total Akt, p-Rb, total Rb, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and time points. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
Objective: To determine if this compound displaces BRD4 from the promoter of its target genes (e.g., c-Myc).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the c-Myc promoter and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature.
-
Quench the cross-linking by adding glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-BRD4 antibody or an IgG control.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers specific for the c-Myc promoter to quantify the amount of immunoprecipitated DNA.
-
Analyze the data as a percentage of input and normalize to the IgG control.
Troubleshooting Guide
Problem 1: Low or no inhibition of cell viability observed.
-
Possible Cause: this compound degradation or precipitation.
-
Solution: Ensure the this compound stock solution is properly stored at -20°C or -80°C. Prepare fresh dilutions for each experiment. Visually inspect the treatment media for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower concentration of DMSO in the final culture medium.
-
-
Possible Cause: Incorrect concentration or treatment time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
-
Possible Cause: Cell line is resistant to this compound.
-
Solution: Verify the expression of this compound targets (PI3K pathway components, CDK4/6, BRD4) in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
-
Problem 2: Inconsistent results in Western blot analysis.
-
Possible Cause: Variable protein loading.
-
Solution: Ensure accurate protein quantification using a reliable method like the BCA assay. Always run a loading control (e.g., β-actin, GAPDH) to confirm equal loading across all lanes.
-
-
Possible Cause: Poor antibody quality.
-
Solution: Use antibodies that have been validated for Western blotting. Titrate the primary antibody to determine the optimal concentration that gives a strong signal with minimal background.
-
-
Possible Cause: Incomplete inhibition of phosphatases and proteases.
-
Solution: Always use freshly prepared lysis buffer containing a cocktail of phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of your target proteins.
-
Problem 3: High background in ChIP assays.
-
Possible Cause: Incomplete chromatin shearing.
-
Solution: Optimize sonication conditions to ensure chromatin is sheared to the appropriate size range (200-1000 bp). Verify fragment size on an agarose (B213101) gel.
-
-
Possible Cause: Non-specific antibody binding.
-
Solution: Use a high-quality, ChIP-validated antibody. Always include an IgG control to determine the level of non-specific binding. Increase the number and stringency of washes.
-
-
Possible Cause: Too much starting material.
-
Solution: Titrate the amount of chromatin and antibody used in the immunoprecipitation to find the optimal ratio that minimizes background while maximizing specific signal.
-
References
Validation & Comparative
SRX3177: A Paradigm Shift in Cancer Therapy by Simultaneously Targeting Three Key Oncogenic Pathways
A comprehensive analysis of the multi-target inhibitor SRX3177 versus traditional combination therapies with single-target inhibitors, supported by preclinical evidence.
In the landscape of cancer therapeutics, a novel small molecule, this compound, is emerging as a potent, single-agent solution that simultaneously targets three critical cancer-promoting pathways: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the epigenetic regulator bromodomain-containing protein 4 (BRD4). This rationally designed, triple-action inhibitor presents a significant advancement over conventional approaches that often rely on combinations of single-target drugs. Preclinical data robustly demonstrates that this compound not only exhibits superior potency in cancer cells but also a significantly better safety profile compared to the combined administration of individual inhibitors targeting these pathways.
The rationale behind the development of this compound is rooted in the concept of synthetic lethality, where the simultaneous disruption of multiple, parallel oncogenic signaling pathways leads to a more profound anti-cancer effect than inhibiting each pathway individually. Dysregulation of the PI3K/Akt pathway, aberrant cell cycle progression driven by CDK4/6, and the transcriptional upregulation of oncogenes like c-Myc by BRD4 are hallmarks of numerous malignancies. By engaging all three targets, this compound offers a multi-pronged attack on cancer cell proliferation and survival.
Superior Potency and Enhanced Safety Profile of this compound
Comparative preclinical studies have highlighted the significant advantages of this compound over a combination of single-target inhibitors. In a panel of cancer cell lines, including mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma, this compound demonstrated a 5-fold greater potency than an equimolar combination of the PI3K inhibitor BKM120, the CDK4/6 inhibitor palbociclib, and the BRD4 inhibitor JQ1[1][2]. Furthermore, and of critical importance for clinical translation, this compound was found to be 40-fold less toxic to normal epithelial cells than the co-administration of these three individual inhibitors, suggesting a wider therapeutic window[1][2].
Table 1: In Vitro Efficacy of this compound versus Combination of Single-Target Inhibitors
| Treatment | Maximal IC50 in Cancer Cell Lines | Relative Potency (vs. Combination) | Relative Toxicity in Normal Cells (vs. Combination) |
| This compound | 385 - 578 nM[1] | 5-fold higher [1][2] | 40-fold lower [1][2] |
| BKM120 + Palbociclib + JQ1 | Not directly reported, but 5x less potent than this compound[1][2] | 1x | 1x |
Table 2: Enzymatic Inhibition Profile of this compound
| Target | IC50 |
| CDK4 | 2.54 nM[1][2] |
| CDK6 | 3.26 nM[1][2] |
| PI3Kα | 79.3 nM[1][2] |
| PI3Kδ | 83.4 nM[1][2] |
| BRD4-BD1 | 32.9 nM[1][2] |
| BRD4-BD2 | 88.8 nM[1][2] |
Mechanism of Action: A Tripartite Blockade of Oncogenic Signaling
This compound exerts its anti-cancer effects through the simultaneous inhibition of its three targets, leading to a cascade of downstream events that culminate in cell cycle arrest and apoptosis.
-
PI3K Inhibition: By targeting PI3K, this compound blocks the phosphorylation of Akt, a key downstream effector in this pathway that promotes cell survival and proliferation[1].
-
CDK4/6 Inhibition: Inhibition of CDK4/6 by this compound prevents the phosphorylation of the retinoblastoma protein (Rb), a critical regulator of the G1-S cell cycle transition. This leads to cell cycle arrest in the G1 phase[1].
-
BRD4 Inhibition: this compound's activity against BRD4 disrupts the transcriptional program of key oncogenes, most notably c-Myc. By preventing BRD4 from binding to acetylated histones, this compound effectively downregulates c-Myc expression, further contributing to cell cycle arrest and the induction of apoptosis[1].
The following diagram illustrates the integrated signaling pathways targeted by this compound.
Caption: this compound simultaneously inhibits PI3K, CDK4/6, and BRD4 signaling pathways.
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate the efficacy of this compound and combination therapies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or the combination of single-target inhibitors for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with this compound or the combination of inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour and then incubate with primary antibodies against p-Akt, p-Rb, BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical workflow for Western blot analysis.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the interaction between proteins and DNA in the cell.
-
Cross-linking: Treat cells with this compound or a single-agent BRD4 inhibitor (e.g., JQ1), then cross-link protein-DNA complexes with formaldehyde (B43269).
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 or a control IgG overnight.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Use quantitative PCR (qPCR) to quantify the amount of specific DNA sequences (e.g., the c-Myc promoter) associated with BRD4.
Conclusion
The development of this compound represents a significant step forward in the design of targeted cancer therapies. By acting as a single agent that simultaneously inhibits three key oncogenic pathways, this compound offers the potential for enhanced efficacy and a superior safety profile compared to the use of multiple single-target inhibitors. The preclinical data strongly supports the continued development of this compound as a promising therapeutic strategy for a wide range of cancers. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this novel triple-action inhibitor.
References
A Head-to-Head Comparison of SRX3177 and Palbociclib in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer therapeutics, the targeting of cell cycle dysregulation remains a cornerstone of drug development. This guide provides a detailed, data-driven comparison of two notable compounds in this arena: SRX3177, a novel multi-kinase inhibitor, and Palbociclib (B1678290), an established CDK4/6 inhibitor. We will delve into their mechanisms of action, preclinical efficacy, and the experimental frameworks used to evaluate their performance.
Introduction to the Contenders
Palbociclib (Ibrance®) , developed by Pfizer, is a first-in-class, highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, typically in combination with endocrine therapy.[1] By inhibiting CDK4/6, palbociclib blocks the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase and thereby inducing cell cycle arrest in cancer cells.[2]
This compound is a novel, orally bioavailable small molecule characterized as a "triple inhibitor," simultaneously targeting CDK4/6, phosphatidylinositol-3 kinase (PI3K), and the epigenetic regulator BRD4.[3] This multi-pronged approach is designed to overcome the cytostatic limitations of single-agent CDK4/6 inhibitors and prevent the development of resistance by orthogonally disrupting key cancer cell signaling pathways.[3]
Mechanism of Action: A Tale of Two Strategies
Palbociclib's mechanism is focused and specific. It mimics ATP to bind to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of the active cyclin D-CDK4/6 complex. This singular focus on the G1/S checkpoint has proven effective in HR+ breast cancer, where this pathway is often dysregulated.
This compound, in contrast, employs a multi-targeted strategy. In addition to inhibiting CDK4/6, it targets:
-
PI3K: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its inhibition can induce apoptosis and prevent resistance to CDK4/6 inhibition.[3]
-
BRD4: As a bromodomain and extraterminal (BET) protein, BRD4 is an epigenetic reader that regulates the transcription of key oncogenes, including MYC. By inhibiting BRD4, this compound can downregulate the expression of proteins that drive cell proliferation.[3]
This combination of activities is intended to produce a synergistic anti-cancer effect that is more potent and less susceptible to resistance than CDK4/6 inhibition alone.
Preclinical Efficacy: A Quantitative Comparison
Preclinical data provides the first glimpse into the potential of a novel therapeutic. The following tables summarize the available in vitro efficacy data for this compound and palbociclib.
Table 1: In Vitro Potency (IC50) of this compound and Palbociclib
| Compound | Target | IC50 (nM) |
| This compound | CDK4 | 2.54 |
| CDK6 | 3.26 | |
| PI3Kα | 79.3 | |
| PI3Kδ | 83.4 | |
| BRD4 (BD1) | 32.9 | |
| BRD4 (BD2) | 88.8 | |
| Palbociclib | CDK4 | ~11 |
| CDK6 | ~16 |
Data for this compound is from a 2017 AACR abstract.[3] Palbociclib IC50 values are representative values from the literature.
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Palbociclib IC50 (nM) | Fold Increase in Potency (this compound vs. Palbociclib) |
| Jeko-1 | Mantle Cell Lymphoma | 578 | Not explicitly stated, but this compound is 19-82 fold more potent | 19-82 |
| CHLA-255 | Neuroblastoma | 385 | Not explicitly stated, but this compound is 19-82 fold more potent | 19-82 |
| Huh7 | Hepatocellular Carcinoma | 495 | Not explicitly stated, but this compound is 19-82 fold more potent | 19-82 |
Data for this compound is from a 2017 AACR abstract.[3] A direct head-to-head IC50 value for palbociclib in these specific cell lines was not provided in the abstract, but the fold increase in potency is reported.
The available preclinical data suggests that this compound is significantly more potent than palbociclib in the tested cancer cell lines.[3] Furthermore, this compound was found to be 40-fold less toxic to normal epithelial cells compared to a combination of single inhibitors of PI3K, CDK4/6, and BRD4.[3]
Cellular Effects: Cell Cycle Arrest and Apoptosis
Both palbociclib and this compound induce cell cycle arrest. However, due to its multi-targeted nature, this compound is also reported to induce apoptosis.
-
Palbociclib: Primarily cytostatic, leading to a G1 cell cycle arrest.
-
This compound: Induces both cell cycle arrest and apoptosis, as demonstrated by propidium (B1200493) iodide and annexin (B1180172) V assays, respectively.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the efficacy of anti-cancer compounds like this compound and palbociclib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or palbociclib and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound or palbociclib at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 Huh7 or Jeko-1 cells) into the flank of immunodeficient mice (e.g., NSG mice).[4]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, palbociclib). Administer the drugs daily by oral gavage at predetermined doses (e.g., this compound at 30-40 mg/kg).[4]
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Endpoint: Continue the treatment for a specified period (e.g., 1 week) or until the tumors in the control group reach a predetermined size.[4]
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Conclusion and Future Directions
The available preclinical data positions this compound as a highly potent anti-cancer agent with a broader mechanism of action than palbociclib.[3] Its ability to induce apoptosis in addition to cell cycle arrest suggests it may offer a more durable response and overcome some of the resistance mechanisms that limit the efficacy of single-agent CDK4/6 inhibitors.
However, it is crucial to note that the data on this compound is still in the early preclinical stages. Further comprehensive studies, including in vivo efficacy in a wider range of cancer models and detailed toxicological assessments, are necessary to fully elucidate its therapeutic potential. Head-to-head clinical trials will be the ultimate determinant of how the efficacy and safety of this compound compare to established therapies like palbociclib. The multi-targeted approach of this compound represents a promising strategy in the ongoing effort to develop more effective and durable cancer treatments.
References
SRX3177: A Comparative Guide to a Novel Multi-Target Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SRX3177, a novel triple-action inhibitor, with other multi-target and single-target kinase inhibitors. The information is supported by experimental data to offer an objective evaluation of its performance.
Overview of this compound
This compound is a rationally designed small molecule that simultaneously targets three key oncogenic pathways: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the epigenetic regulator bromodomain-containing protein 4 (BRD4)[1]. This multi-pronged approach is designed to overcome the limitations of single-agent therapies, such as acquired resistance, by harnessing synthetic lethality relationships to disrupt cancer cell signaling pathways orthogonally[1]. Dysregulation of the cell cycle is a hallmark of almost all cancers, and targeting the signaling pathways that regulate cell growth and proliferation has been a major focus of cancer drug discovery[1].
Performance Comparison
This compound has demonstrated potent inhibitory activity against its intended targets and significant anti-proliferative effects in various cancer cell lines. The following tables summarize the available quantitative data, comparing this compound to other relevant kinase inhibitors.
Table 1: In Vitro Target Inhibition
| Inhibitor | Target | IC50 (nM) |
| This compound | PI3Kα | 79.3 [1] |
| PI3Kδ | 83.4 [1] | |
| CDK4 | 2.54 [1] | |
| CDK6 | 3.26 [1] | |
| BRD4 BD1 | 32.9 [1] | |
| BRD4 BD2 | 88.8 [1] | |
| BKM120 | PI3K | Not specified in the provided context |
| Palbociclib | CDK4/6 | Not specified in the provided context |
| JQ1 | BRD4 | Not specified in the provided context |
Table 2: In Vitro Anti-Proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Max IC50 (nM) | Comparator | Fold Increase in Potency of this compound |
| Mantle Cell Lymphoma | Hematological | 578[1] | Palbociclib | 19 to 82-fold more potent[1] |
| Neuroblastoma | Solid Tumor | 385[1] | Palbociclib | 19 to 82-fold more potent[1] |
| Hepatocellular Carcinoma | Solid Tumor | 495[1] | Palbociclib | 19 to 82-fold more potent[1] |
| Combination | Various | - | BKM120 + Palbociclib + JQ1 | 5-fold more potent[1] |
Table 3: Toxicity in Normal Cells
| Cell Type | Inhibitor(s) | Fold Difference in Toxicity |
| Normal Epithelial Cells | This compound vs. BKM120 + Palbociclib + JQ1 | This compound is 40-fold less toxic[1] |
Signaling Pathways and Mechanism of Action
This compound's triple inhibitory action leads to a multi-faceted disruption of cancer cell signaling. By targeting PI3K, it inhibits the downstream phosphorylation of Akt. Concurrently, its inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the cell cycle. Finally, by inhibiting BRD4, this compound blocks its binding to chromatin, which in turn downregulates the transcription of oncogenes like MYC and cyclin D1, further promoting G1 cell cycle arrest[1].
Caption: Mechanism of action of this compound targeting PI3K, CDK4/6, and BRD4.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.
-
Methodology: Standard in vitro kinase assays would be performed. Briefly, recombinant human PI3K, CDK4/6, and BRD4 proteins would be incubated with their respective substrates and ATP in the presence of varying concentrations of this compound. The kinase activity would be measured by quantifying the amount of phosphorylated substrate, typically through methods like ELISA or radiometric assays. The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability (MTT) Assay
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound, comparator drugs, or vehicle control for a specified period (e.g., 72 hours).
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
-
Western Blot Analysis
-
Objective: To evaluate the effect of this compound on the phosphorylation of downstream signaling proteins.
-
Methodology:
-
Cancer cells are treated with this compound or control for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of Akt and Rb.
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: General experimental workflow for inhibitor characterization.
Conclusion
The available data suggests that this compound is a potent multi-target inhibitor with superior efficacy and reduced toxicity compared to the combination of individual inhibitors targeting PI3K, CDK4/6, and BRD4. Its ability to orthogonally disrupt key cancer signaling pathways highlights its potential as a promising therapeutic agent. Further in-depth studies and clinical trials are warranted to fully elucidate its therapeutic potential across a broader range of malignancies.
References
The Synergistic Potential of Multi-Targeted Cancer Therapy: A Comparative Guide Focused on SRX3177's Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies that target multiple oncogenic pathways simultaneously to enhance efficacy and overcome resistance. SRX3177, a novel "triple inhibitor," exemplifies this approach by concurrently targeting Phosphatidylinositol-3 Kinase (PI3K), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and the epigenetic regulator Bromodomain-containing protein 4 (BRD4). This guide provides a comparative analysis of the synergistic effects observed when targeting these core pathways in combination with other anticancer drugs, offering insights into the potential of multi-targeted agents like this compound.
Introduction to this compound
This compound is a single small molecule designed to orthogonally disrupt three critical cancer cell signaling pathways.[1] Dysregulation of the cell cycle is a hallmark of almost all cancers, and targeting the pathways that regulate cell growth and proliferation has been a major focus of drug discovery.[1] this compound was developed based on the principle of synthetic lethality, where the simultaneous inhibition of multiple pathways is more effective at inducing cancer cell death than targeting a single pathway.[1] Preclinical data has shown that this compound is more potent and less toxic to normal cells compared to the administration of three individual inhibitors targeting PI3K, CDK4/6, and BRD4.[2]
This guide will explore the established synergistic effects of combining inhibitors of this compound's target pathways with other major classes of anticancer drugs, providing a framework for understanding the potential of such multi-targeted agents in future cancer therapy.
Synergistic Effects with Other Anticancer Drugs: A Pathway-Based Comparison
While direct preclinical or clinical data on this compound in combination with other anticancer drugs is emerging, extensive research into the combination of individual PI3K, CDK4/6, and BRD4 inhibitors with other therapies provides a strong rationale for the potential synergistic effects of this compound.
Combination with Endocrine Therapy in ER-Positive Breast Cancer
The combination of CDK4/6 inhibitors and PI3K inhibitors with endocrine therapy has shown significant clinical activity in estrogen receptor (ER)-positive breast cancer.
| Combination | Cancer Type | Key Findings | Reference |
| Letrozole + LEE011 (CDK4/6 inhibitor) | ER+/HER2- Breast Cancer | Demonstrated clinical activity in a phase Ib study, with one confirmed partial response in a heavily pretreated patient.[1] | [1] |
| Letrozole + BYL719 (PI3K inhibitor) | ER+/HER2- Breast Cancer | Showed clinical activity in a phase Ib study.[1] | [1] |
| Fulvestrant (B1683766) + Palbociclib (CDK4/6 inhibitor) + Alpelisib (PI3K inhibitor) | ER+ Breast Cancer resistant to Fulvestrant and CDK4/6 or PI3K inhibitor | Triple combination significantly inhibited the growth of resistant cell line-based xenograft and patient-derived xenograft (PDX) tumors.[3][4] | [3][4] |
Combination with PARP Inhibitors
The synergy between PARP inhibitors and inhibitors of the PI3K pathway is a promising strategy, particularly in cancers with deficiencies in DNA damage repair pathways.
| Combination | Cancer Type | Key Findings | Reference |
| Olaparib (PARP inhibitor) + Alpelisib (PI3K inhibitor) | Platinum-resistant Ovarian Cancer | Showed significant anti-cancer activity in a phase 1 clinical trial, including in patients without BRCA mutations.[5] | [5] |
| Olaparib (PARP inhibitor) + Ceralasertib (ATR inhibitor) | BRCA1 mutant Ovarian Cancer | A phase II study demonstrated synergy in this patient population.[6] | [6] |
| Niraparib (PARP inhibitor) + Pembrolizumab (PD-1 inhibitor) | Platinum-resistant Ovarian Cancer and metastatic TNBC | The combination showed improved clinical efficacy compared to monotherapy.[6] | [6] |
Combination with Immune Checkpoint Inhibitors
Targeting the cell cycle and PI3K pathway can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors (ICIs).
| Combination | Cancer Type | Key Findings | Reference |
| PI3Kα inhibitor + CDK4/6 inhibitor + PD-1/CTLA-4 inhibitors | Triple-Negative Breast Cancer (TNBC) | In a syngeneic mouse model, the triple combination induced complete and durable tumor regressions.[7] | [7] |
| Ibrutinib (BTK inhibitor) + ICIs | Preclinical models | The combination showed synergism through activation of CD8+ T cells and modulation of immune checkpoint molecules. | [8] |
| Chemotherapy + ICIs | Small Cell Lung Cancer (SCLC) | The IMpower133 trial showed that atezolizumab with carboplatin (B1684641) and etoposide (B1684455) significantly prolonged overall and progression-free survival.[9] | [9] |
Signaling Pathways and Experimental Workflows
The synergistic effects of these combination therapies can be attributed to the complex interplay of various signaling pathways. The following diagrams illustrate the targeted pathways and a general experimental workflow for assessing synergy.
Caption: Targeted signaling pathways of this compound and other anticancer drugs.
Caption: General experimental workflow for evaluating drug synergy.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the referenced studies for assessing synergistic effects.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of single agents and their combinations and to quantify the degree of synergy.
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the combination drug are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of each drug individually and in combination at fixed ratios.
-
Incubation: Treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergistic effect of the drug combination is determined by calculating the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).
In Vivo Tumor Xenograft Studies
Objective: To evaluate the in vivo efficacy of the drug combination in a preclinical animal model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used.
-
Tumor Implantation: Cancer cells are subcutaneously injected into the flank of the mice. For patient-derived xenografts (PDX), tumor fragments are implanted.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, single-agent A, single-agent B, combination A+B). Drugs are administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Efficacy Assessment: Tumor growth inhibition is monitored throughout the study. Animal body weight and overall health are also monitored as indicators of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. In some studies, overall survival is the primary endpoint.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test, ANOVA) is used to compare tumor growth between groups.
Conclusion
This compound, as a triple inhibitor of PI3K, CDK4/6, and BRD4, represents a novel approach to cancer therapy by simultaneously targeting key oncogenic pathways. While direct combination studies with this compound and other anticancer agents are still in early stages, the wealth of preclinical and clinical data on the synergistic effects of combining inhibitors of its target pathways with endocrine therapy, PARP inhibitors, and immune checkpoint inhibitors provides a strong foundation for its potential in combination regimens. The data presented in this guide highlights the promise of such multi-targeted approaches to enhance therapeutic efficacy, overcome drug resistance, and ultimately improve patient outcomes. Further investigation into the synergistic combinations of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Triple combination targeting PI3K, ER, and CDK4/6 inhibits growth of ER-positive breast cancer resistant to fulvestrant and CDK4/6 or PI3K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. Seeking Signs of Synergy: The Origins of PARP and PI3K Inhibitors - Dana-Farber [physicianresources.dana-farber.org]
- 6. mdpi.com [mdpi.com]
- 7. Combined CDK4/6 and PI3Kα Inhibition Is Synergistic and Immunogenic in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Combination Strategies to Augment Immune Check Point Inhibitors Efficacy - Implications for Translational Research [frontiersin.org]
- 9. Old but gold: the role of drug combinations in improving response to immune check-point inhibitors in thoracic malignancies beyond NSCLC [explorationpub.com]
SRX3177 Demonstrates Potent Efficacy in Overcoming Ibrutinib Resistance in Mantle Cell Lymphoma
For Immediate Release
San Diego, CA – The novel, multi-targeted small molecule inhibitor, SRX3177, has shown significant promise in preclinical studies for treating ibrutinib-resistant Mantle Cell Lymphoma (MCL), a challenging and often aggressive form of non-Hodgkin lymphoma. Research demonstrates that this compound effectively induces cell death and halts proliferation in MCL cell lines that no longer respond to the widely used BTK inhibitor, ibrutinib (B1684441). By simultaneously targeting three key oncogenic pathways—PI3K, CDK4/6, and BRD4—this compound offers a novel therapeutic strategy to overcome the complex mechanisms of drug resistance in MCL.
Mantle Cell Lymphoma is characterized by the dysregulation of several signaling pathways that control cell growth and survival. While ibrutinib has transformed the treatment landscape for MCL, a significant portion of patients either do not respond or eventually develop resistance, leading to poor clinical outcomes. This compound was designed to address this unmet need by concurrently inhibiting multiple pathways that are known to be crucial for the survival and proliferation of MCL cells.
Comparative Efficacy of this compound
In vitro studies have demonstrated the superior potency of this compound in various MCL cell lines, including those resistant to ibrutinib. The half-maximal inhibitory concentration (IC50) values highlight its effectiveness at nanomolar concentrations.
| Cell Line | This compound IC50 (nM) | Ibrutinib IC50 (µM) | Palbociclib IC50 (µM) | JQ1 IC50 (µM) | BKM120 IC50 (µM) |
| Jeko-1 | 340 | ~8 | >10 | ~0.5 | >10 |
| Mino | 29 | ~6.5 | >10 | ~0.2 | >10 |
| Rec-1 | 630 | Not Reported | Not Reported | Not Reported | Not Reported |
| Granta-519 | 1300 | ~20 (resistant) | Not Reported | Not Reported | Not Reported |
| JVM-2 | 1500 | Not Reported | Not Reported | Not Reported | Not Reported |
| Jeko-1 (Ibrutinib-Resistant) | 150 | 64 | Not Reported | Not Reported | Not Reported |
Table 1: Comparative IC50 values of this compound and single-agent inhibitors in various Mantle Cell Lymphoma cell lines. Data compiled from preclinical studies.
As shown in the table, this compound exhibits significantly lower IC50 values compared to ibrutinib, particularly in the ibrutinib-resistant Jeko-1 cell line, demonstrating its ability to overcome this resistance mechanism.
Mechanism of Action: A Three-Pronged Attack
This compound's efficacy stems from its unique ability to simultaneously inhibit three critical signaling pathways involved in MCL pathogenesis:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. This compound's inhibition of PI3K leads to decreased phosphorylation of AKT, a key downstream effector, thereby promoting apoptosis.
-
CDK4/6-Rb Pathway: In MCL, the cell cycle is often dysregulated due to the overexpression of Cyclin D1, which activates CDK4/6. This compound inhibits CDK4/6, leading to reduced phosphorylation of the retinoblastoma (Rb) protein. This prevents cell cycle progression from the G1 to the S phase, inducing cell cycle arrest.
-
BRD4-c-MYC/BCL2 Axis: The bromodomain and extraterminal (BET) protein BRD4 is a critical transcriptional regulator of key oncogenes, including c-MYC and BCL2. By inhibiting BRD4, this compound downregulates the expression of these anti-apoptotic and pro-proliferative proteins.
dot
Figure 1. Mechanism of action of this compound in mantle cell lymphoma.
Experimental Data Highlights
Induction of Apoptosis and Cell Cycle Arrest
Flow cytometry analysis revealed that this compound induces a significant apoptotic response and cell cycle arrest in MCL cell lines. In Jeko-1 cells, treatment with this compound led to a dose-dependent increase in the percentage of apoptotic cells (Annexin V positive) and an accumulation of cells in the G1 phase of the cell cycle, consistent with its mechanism of action.
| Treatment (Jeko-1 cells) | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | ~5% | ~45% | ~40% | ~15% |
| This compound (IC50) | >30% | >65% | <20% | <15% |
Table 2: Representative data on the effect of this compound on apoptosis and cell cycle distribution in Jeko-1 MCL cells after 24 hours of treatment.
In Vivo Efficacy
The anti-tumor activity of this compound was also evaluated in a Jeko-1 xenograft mouse model. Oral administration of this compound resulted in a significant reduction in tumor volume compared to the vehicle control group, with the agent being well-tolerated by the animals. This in vivo data further supports the potential of this compound as a therapeutic agent for MCL.
Experimental Protocols
Cell Viability Assay
-
Cell Lines: Jeko-1, Mino, Rec-1, Granta-519, and JVM-2.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Cells were treated with serial dilutions of this compound, ibrutinib, palbociclib, JQ1, or BKM120 for 72 hours.
-
CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated using non-linear regression analysis (GraphPad Prism).
-
Western Blot Analysis
-
Cell Line: Jeko-1.
-
Antibodies: Rabbit anti-phospho-AKT (Ser473), rabbit anti-phospho-Rb (Ser780), rabbit anti-c-MYC, rabbit anti-BCL2, and mouse anti-β-actin (loading control). All antibodies were from Cell Signaling Technology.
-
Procedure:
-
Jeko-1 cells were treated with this compound (1 µM) for various time points (0, 6, 12, 24 hours).
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST and incubated with primary antibodies overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
dot
Figure 2. Western Blot experimental workflow.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Line: Jeko-1.
-
Antibody: Rabbit anti-BRD4 (Cell Signaling Technology).
-
Procedure:
-
Jeko-1 cells were treated with this compound (1 µM) or DMSO for 6 hours.
-
Cells were cross-linked with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Chromatin was sonicated to an average fragment size of 200-500 bp.
-
Chromatin was immunoprecipitated with the anti-BRD4 antibody or IgG control overnight at 4°C.
-
Immune complexes were collected with protein A/G magnetic beads.
-
Cross-links were reversed, and DNA was purified.
-
Quantitative real-time PCR (qPCR) was performed to amplify the promoter regions of c-MYC and BCL2.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for ibrutinib-resistant MCL by simultaneously targeting key survival and proliferation pathways. Its potent anti-tumor activity in preclinical models warrants further investigation in clinical settings. Future studies will focus on optimizing the dosing schedule and exploring potential combination therapies to further enhance its efficacy and overcome resistance in hematological malignancies.
Contact: [Insert Contact Information for Researchers/Company]
Cross-Validation of SRX3177: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
A Comprehensive Analysis of the Triple-Action Inhibitor SRX3177 Across Different Laboratory Settings
This guide provides a comparative overview of the activity of this compound, a novel triple-action inhibitor targeting Bromodomain-containing protein 4 (BRD4), Phosphoinositide 3-kinase (PI3K), and Cyclin-dependent kinases 4 and 6 (CDK4/6). The following sections present a cross-validation of its activity based on data from different research laboratories, a comparison with alternative single-target inhibitors, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this multi-targeted agent.
Comparative Activity of this compound
This compound has demonstrated both anti-cancer and antiviral properties in studies conducted by independent research groups. While a direct inter-laboratory comparative study has not been published, analysis of available data allows for a preliminary cross-validation of its activity.
Data from a 2017 conference proceeding focuses on the anti-cancer efficacy of this compound in various cancer cell lines[1][2][3][4]. A more recent 2024 publication explores its potent antiviral activity against the Omicron variant of SARS-CoV-2[5].
Table 1: Cross-Laboratory Comparison of this compound Activity
| Parameter | Burgoyne et al., 2017 (Anti-Cancer) | Pandey et al., 2024 (Anti-Viral) |
| Cell Line(s) | Mantle cell lymphoma, Neuroblastoma, Hepatocellular carcinoma | Calu-3 (human lung adenocarcinoma) |
| Activity Metric | IC50 (half-maximal inhibitory concentration) | CC50 (half-maximal cytotoxic concentration) |
| Reported Value | Maximal IC50 values of 578 nM, 385 nM, and 495 nM, respectively. | 4.57 µM |
| Primary Finding | Potent in vitro activity against various cancer cell lines. | Potent antiviral activity against SARS-CoV-2 Omicron variant with moderate cytotoxicity. |
Note: A direct comparison of potency is challenging due to the different cell lines and activity metrics used in these studies.
This compound vs. Alternative Inhibitors
This compound's unique multi-targeting capability can be compared to the activities of single-target inhibitors against its constituent targets: BRD4, PI3K, and CDK4/6. The following table summarizes the reported IC50 values for this compound and representative single-target inhibitors in various cancer cell lines.
Table 2: this compound vs. Single-Target Inhibitor Alternatives
| Inhibitor | Target(s) | Cell Line(s) | Reported IC50 Values |
| This compound | BRD4, PI3K, CDK4/6 | Mantle cell lymphoma, Neuroblastoma, Hepatocellular carcinoma | 385 - 578 nM |
| JQ1 | BRD4 | Various cancer cell lines | 4 nM - 8.95 µM[6][7] |
| BKM120 (Buparlisib) | PI3K | Various cancer cell lines | 52 nM - 2 µM[8][9][10] |
| Palbociclib | CDK4/6 | Various cancer cell lines | IC50 values vary widely depending on the cell line, often in the nanomolar to low micromolar range[11][12][13][14]. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and a typical experimental workflow for its evaluation, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits PI3K, CDK4/6, and BRD4 signaling pathways.
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for the characterization of this compound are provided below.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of this compound or control compounds for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and IC50 or CC50 values are calculated using non-linear regression analysis.
Apoptosis (Annexin V) Assay
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle (Propidium Iodide) Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.
Western Blot Analysis of Phosphorylated Rb and Akt
This technique is used to detect changes in the phosphorylation status of key proteins in the CDK4/6 and PI3K signaling pathways.
-
Cell Lysis: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk in TBST and then incubated with primary antibodies against phosphorylated Rb (Ser780), total Rb, phosphorylated Akt (Ser473), and total Akt overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is then washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hitting two oncogenic machineries in cancer cells: cooperative effects of the multi-kinase inhibitor ponatinib and the BET bromodomain blockers JQ1 or dBET1 on human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SRX3177: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe disposal of SRX3177, a potent triple inhibitor of CDK4/6, PI3K, and BRD4.
Disclaimer: this compound is intended for research use only and is not for human or veterinary use.[1] This document serves as a guide and should be supplemented by a formal Safety Data Sheet (SDS) and institutional safety protocols.
Core Safety and Handling
While specific hazard information is limited in publicly available documents, this compound is shipped as a non-hazardous chemical under ambient temperatures.[1] However, as with any research chemical, appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, should be worn at all times during handling and disposal. All procedures should be conducted in a well-ventilated area or a fume hood.
Chemical and Physical Properties
A summary of the key chemical properties of this compound is provided below. This information is critical for understanding its nature and for proper waste categorization.
| Property | Value |
| Chemical Formula | C31H32N6O4S |
| Molecular Weight | 584.70 g/mol [1] |
| CAS Number | 2241237-51-2[1][2] |
| Appearance | Powder[2] |
| Storage (Short-term) | 0 - 4°C (days to weeks)[1] |
| Storage (Long-term) | -20°C (months to years)[1][2] |
Standard Disposal Protocol for Research-Grade Chemicals
In the absence of a specific Safety Data Sheet for this compound, the following general procedure for the disposal of research-grade chemical waste should be followed. This protocol is designed to align with standard laboratory safety practices and environmental regulations.
Experimental Protocol: Chemical Waste Disposal
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated solutions, and used consumables (e.g., pipette tips, vials).
-
Segregate this compound waste from other chemical waste streams unless institutional guidelines permit mixing. Do not mix with incompatible chemicals.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container. The container should be made of a material compatible with the solvents used with this compound.
-
The label should clearly state "Hazardous Waste" and list the chemical name (this compound) and any solvents present.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
-
Request for Disposal:
-
Once the container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Provide accurate information about the waste composition to the EHS office.
-
-
Documentation:
-
Maintain a log of all this compound waste generated, including quantities and dates of disposal.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Figure 1. A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
